Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)8-6(11)7-5/h1-3H,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTRWCPNROUMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575571 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918538-04-2 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione Core: A Technical Guide
Elucidation of the Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors and antiviral agents.[2][4][5] Its unique bridged nitrogen heterocycle structure mimics biologically significant purine nuclei, rendering it a privileged scaffold in drug discovery.[5] This guide provides an in-depth look at the structural elucidation of a fundamental derivative, pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione, leveraging data from closely related analogues to illustrate the principles and techniques involved.
Synthetic Pathways to the Pyrrolo[2,1-f][1][2][3]triazine Core
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine ring system can be achieved through various strategies, often commencing from either a pyrrole or a triazine precursor.[4] A common and efficient approach involves the cyclization of an N-aminated pyrrole derivative.
A generalized synthetic workflow is presented below:
One documented method involves treating an N-unsubstituted pyrrole with an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or chloramine (NH₂Cl) in the presence of a base, followed by cyclization with formamide at high temperatures to yield the pyrrolotriazine.[6] Transition metal-catalyzed reactions, such as copper(II)-promoted cyclization of N-aminopyrroles with aldehydes, also provide an efficient route to substituted derivatives.[2][6]
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of the molecule. The expected chemical shifts provide information about the electronic environment of each nucleus.
Table 1: Predicted ¹H and ¹³C NMR Data for Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-H) | 10.0 - 11.0 (broad s) | - |
| 2 (C=O) | - | 160.0 - 165.0 |
| 3 (N-H) | 8.0 - 9.0 (broad s) | - |
| 4 (C=O) | - | 150.0 - 155.0 |
| 5 | 6.5 - 7.0 (dd) | 110.0 - 115.0 |
| 6 | 6.0 - 6.5 (dd) | 115.0 - 120.0 |
| 7 | 7.0 - 7.5 (dd) | 125.0 - 130.0 |
Note: Predictions are based on general principles and data from substituted pyrrolo[2,1-f][1][2][3]triazine derivatives. Actual values may vary.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. For pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione (C₆H₅N₃O₂), the expected exact mass would be approximately 151.0382 g/mol . Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak [M]⁺ and characteristic fragmentation patterns resulting from the loss of CO and N₂ moieties.
Biological Significance and Signaling Pathway Interactions
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer.[1][4] For instance, substituted pyrrolotriazines have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
The diagram below illustrates the general mechanism of action for a pyrrolotriazine-based kinase inhibitor targeting the EGFR signaling pathway.
These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell growth and proliferation.[1]
Experimental Protocols
General Method for Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazines
A representative procedure for the synthesis of substituted pyrrolo[2,1-f][1][2][3]triazines involves the 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.[3]
-
A suspension of N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) is prepared in dry tetrahydrofuran or absolute dioxane.
-
Dimethyl acetylenedicarboxylate (1.2 mmol) is added to the suspension.
-
Triethylamine (1.1 mmol) is added dropwise to the reaction mixture while stirring.
-
The mixture is stirred at room temperature until a crystalline product precipitates.
-
The precipitate is separated by filtration and purified by recrystallization.[3]
NMR Sample Preparation and Analysis
-
Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
Data processing, including Fourier transformation, phase correction, and baseline correction, is performed to obtain the final spectra for analysis.
Mass Spectrometry Analysis
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for HRMS.
-
The mass-to-charge ratio (m/z) of the ions is measured with high accuracy to determine the elemental composition.
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.
Conclusion
The structural elucidation of the pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione core relies on a synergistic application of synthetic chemistry and advanced spectroscopic techniques. While this guide utilizes data from related, more complex derivatives, the principles of synthesis, NMR, and mass spectrometry analysis remain fundamental to confirming the structure of this important heterocyclic scaffold. The profound biological activity of its derivatives continues to make the pyrrolo[2,1-f][1][2][3]triazine nucleus a highly attractive target for the development of novel therapeutics.
References
- 1. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Pyrrolo[2,1-f]triazine Derivatives: A Technical Guide
Synthesis of Novel Pyrrolo[2,1-f][1][2][3]triazine Derivatives: A Technical Guide
The pyrrolo[2,1-f][1][2]triazine core is a unique bicyclic heterocycle containing a bridgehead nitrogen atom.[3] This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets.[3][4] Its isosteric relationship with naturally occurring purines has made it a cornerstone in the development of numerous pharmaceutically active agents.[4] The therapeutic relevance of this moiety is highlighted by its presence in the antiviral drug Remdesivir, used in the treatment of infections from RNA viruses like SARS-CoV-2, and several kinase inhibitors developed for cancer therapy, such as Brivanib Alaninate.[2]
This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of novel pyrrolo[2,1-f][5][1][2]triazine derivatives, aimed at researchers and professionals in the field of drug development.
Synthetic Strategies for the Pyrrolo[2,1-f][1][2][3]triazine Core
The construction of the pyrrolo[2,1-f][5][1][2]triazine scaffold can be achieved through several synthetic routes. The primary strategies are broadly classified into the following categories:
-
Synthesis from Pyrrole Derivatives: This is a common approach where the triazine ring is constructed onto a pre-existing pyrrole core. A facile method involves the N-amination of a pyrrole derivative, followed by cyclization with a suitable reagent like formamidine acetate.[6][7] For instance, N-unsubstituted pyrroles can be treated with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine or chloramine, followed by cyclization with formamide at high temperatures to yield the pyrrolo[2,1-f][1][2]triazine.
-
Transition Metal-Mediated Synthesis: Copper-catalyzed reactions have been effectively employed for the synthesis of substituted pyrrolo[2,1-f][1][2]triazin-4(3H)-ones.[8] A one-pot, two-step process can involve the Cu(II)-catalyzed reaction of a 4-oxo-4H-chromene-3-carbaldehyde with 1-amino-1H-pyrrole-2-carboxamide, followed by reaction with amidines or hydrazines.[8]
-
1,3-Dipolar Cycloaddition: This strategy has been utilized for the synthesis of 2,4-disubstituted pyrrolo[2,1-f][5][1][2]triazines. The reaction involves the 1,3-cycloaddition of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.[1]
-
Multistep Synthetic Routes: Complex derivatives, particularly those intended as kinase inhibitors, are often prepared through multi-step sequences. These routes allow for the introduction of diverse substituents at various positions of the heterocyclic core, enabling fine-tuning of the molecule's biological activity. An efficient and scalable approach for a 2-anilino-7-aryl-pyrrolo[2,1-f][1][2]triazine template involves generating the pyrrolotriazine core from tert-butyl carbazate via a stable bromoaldehyde intermediate, followed by condensation with ammonium carbonate.[4][9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis and biological evaluation of pyrrolo[2,1-f][5][1][2]triazine derivatives.
Table 1: Selected Examples of Pyrrolo[2,1-f][5][1][2]triazine Synthesis
| Starting Material(s) | Key Reagents/Conditions | Product | Yield (%) | Reference |
| 2-Cyanopyrrole | 1. NaH, DMF; 2. Chloramine; 3. Formamidine acetate, EtOH, reflux | Pyrrolo[2,1-f][1][2]triazin-4-amine | 67 | [7] |
| N(1)-ethyl-1,2,4-triazinium tetrafluoroborate, Dimethyl acetylenedicarboxylate | Triethylamine, Dioxane, rt, 2 days | Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2]triazine-5,6-dicarboxylate | 54 | [1] |
| 4-oxo-4H-chromene-3-carbaldehyde, 1-amino-1H-pyrrole-2-carboxamide | CuCl₂·2H₂O, NaOAc, DMSO, 120°C | 2-(4-oxo-4H-chromen-3-yl)pyrrolo[2,1-f][1][2]triazin-4(3H)-one | Not Specified | |
| Pyrrole, Chloramine, Formamidine acetate | Two-vessel process | Pyrrolo[2,1-f][1][2]triazine | 55 (overall) | [6] |
Table 2: Biological Activity of Pyrrolo[2,1-f][5][1][2]triazine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cellular Activity | Reference |
| 19 | c-Met / VEGFR-2 | 2.3 / 5.0 | IC₅₀ = 0.71 nM (BaF3-TPR-Met) | [2] |
| 27a | c-Met / VEGFR-2 | 2.3 ± 0.1 / 5.0 ± 0.5 | IC₅₀ = 0.71 ± 0.16 nM (BaF3-TPR-Met) | [10] |
| 14a | p110α / p110δ | 122 / 119 | Potent antiproliferative activity against 5 human cancer cell lines | [8] |
| BMS-599626 | EGFR / HER2 | Not Specified | EGFR inhibitor in clinical phase II | [5] |
| Unnamed | EGFR | Potent biochemical inhibitors | Inhibition of cellular proliferation of DiFi human colon tumor cell line | [11] |
| Unnamed | VEGFR-2 | Potent inhibitors | Effects on VEGF-dependent proliferation of HUVECs | [11] |
Table 3: Antiviral and Antiproliferative Activity of Selected Derivatives
| Compound | Biological Activity | Cell Line/Virus | IC₅₀ / Selectivity Index | Reference |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2]triazine-5,6-dicarboxylate | Antiviral | Influenza A/Puerto Rico/8/34 (H1N1) | IC₅₀ = 4 µg/mL; SI = 188 | [1] |
| 11 | Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ = 1.0 µM | |
| 11 | Antiproliferative | HCT-116 (Colon Carcinoma) | IC₅₀ = 0.98 µM | [12] |
| 7a-f (series) | Antiproliferative | HCT-116 (Colon Carcinoma) | IC₅₀ range = 8.8–19.5 µM | [12] |
Experimental Protocols
This section provides a representative, detailed methodology for the synthesis of a pyrrolo[2,1-f][5][1][2]triazine derivative, compiled from published procedures.
Synthesis of Pyrrolo[2,1-f][5][1][2]triazin-4-amine [7]
-
Materials and Equipment:
-
2-Cyanopyrrole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Chloramine (prepared in situ or as a solution)
-
Formamidine acetate
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon).
-
Filtration apparatus
-
Rotary evaporator and vacuum oven
-
-
Procedure:
-
N-Amination:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0–5 °C under a nitrogen atmosphere, add 2-cyanopyrrole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at this temperature for 30–40 minutes.
-
To this mixture, add a solution of chloramine.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-amino-2-cyanopyrrole.
-
-
Cyclization:
-
Dissolve the crude 1-amino-2-cyanopyrrole in ethanol.
-
Add formamidine acetate (typically 1.5-2.0 eq).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
-
-
Characterization:
-
The final product, pyrrolo[2,1-f][5][1][2]triazin-4-amine, should be a crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H).[7]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2.[7]
-
GC–MS (m/z): 134.1.[7]
-
HPLC Purity: >99%.[7]
-
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key processes and mechanisms of action related to pyrrolo[2,1-f][5][1][2]triazine derivatives.
Caption: General workflow for the synthesis and development of pyrrolo[2,1-f]triazine derivatives.
Many pyrrolo[2,1-f][5][1][2]triazine derivatives function as kinase inhibitors, competing with ATP for the binding site in the kinase domain of receptor tyrosine kinases such as EGFR and VEGFR-2.[11] This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival.
Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a pyrrolo[2,1-f]triazine derivative.
The Hedgehog (Hh) signaling pathway is another important target for this class of compounds.[5][13] Certain derivatives have been designed to inhibit this pathway, which plays a critical role in embryonic development and tumorigenesis.
Caption: Inhibition of the Hedgehog signaling pathway at the level of Smoothened (SMO).
Conclusion
The pyrrolo[2,1-f][1][2]triazine scaffold is a versatile and highly valuable core in modern drug discovery. Its synthetic accessibility through various routes, including those starting from simple pyrrole precursors and transition-metal-catalyzed methods, allows for the generation of diverse chemical libraries. The demonstrated success of these derivatives as potent kinase inhibitors and antiviral agents underscores their therapeutic potential.[2][3] Future research efforts will likely focus on developing more facile and scalable synthetic strategies, as well as exploring novel derivatives with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
The Pyrrolotriazinone Scaffold: A Physicochemical Deep Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolotriazinone core is a promising heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of potent and selective inhibitors targeting a range of enzymes and receptors. This guide provides a comprehensive overview of the key physicochemical properties of the pyrrolotriazinone scaffold, detailed experimental protocols for their determination, and the biological context in which these molecules are being developed, with a particular focus on their role as kinase inhibitors.
Physicochemical Properties of Pyrrolotriazinone Derivatives
The drug-like properties of a molecule are largely dictated by its physicochemical characteristics. For the pyrrolotriazinone scaffold, these properties can be finely tuned through substituent modifications to optimize absorption, distribution, metabolism, and excretion (ADME). As a class of nitrogen-rich heterocycles, pyrrolotriazinones generally exhibit favorable characteristics, such as improved water solubility compared to oxygen-based heterocycles.[1]
While extensive experimental data across a wide range of derivatives is not centrally compiled, in silico predictive models are frequently employed in early-stage drug discovery to estimate these crucial parameters. The following table summarizes key predicted physicochemical and pharmacokinetic properties for a series of thiazole-integrated pyrrolotriazinone derivatives, providing a comparative view of how modifications to the core structure can influence its ADME profile.[2]
Table 1: Predicted Physicochemical and ADME Properties of Thiazole-Integrated Pyrrolotriazinone Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP (Consensus) | Water Solubility (logS) | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) | GI Absorption | BBB Permeant |
| 13 | 232.27 | 1.35 | -2.10 | 4 | 1 | 78.5 | High | Yes |
| 14 | 294.34 | 2.89 | -3.54 | 4 | 1 | 78.5 | High | Yes |
| 17 | 324.36 | 2.98 | -3.78 | 5 | 1 | 87.7 | High | Yes |
| 18 | 339.33 | 2.84 | -4.01 | 6 | 1 | 124.3 | High | No |
| 21 | 328.78 | 3.45 | -4.21 | 4 | 1 | 78.5 | High | Yes |
| 22 | 373.24 | 3.58 | -4.45 | 4 | 1 | 78.5 | High | Yes |
| 29 | 344.40 | 3.91 | -4.88 | 4 | 1 | 78.5 | High | Yes |
| 30 | 334.35 | 3.11 | -4.15 | 5 | 1 | 91.6 | High | Yes |
| 31 | 284.30 | 2.08 | -3.12 | 5 | 1 | 91.6 | High | Yes |
Data is based on in silico predictions from "Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells". The reliability of these predictions is dependent on the algorithms used.[2]
Experimental Protocols for Physicochemical Characterization
Accurate experimental determination of physicochemical properties is crucial for lead optimization. Below are detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.
Methodology:
-
Preparation: Add an excess amount of the test compound (typically 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Prepare a standard curve using known concentrations of the test compound to accurately quantify the concentration in the sample.
-
Reporting: The solubility is reported in units such as µg/mL or mM.
Determination of Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key determinant of its permeability, distribution, and metabolism. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule or the distribution coefficient (logD) at a specific pH.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The concentrations of the compound in each phase are measured to determine the partition or distribution coefficient.
Methodology (Shake-Flask Method):
-
Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them and allowing the phases to separate.
-
Partitioning: Add a known amount of the test compound (from a stock solution in a suitable solvent like DMSO) to a vial containing a defined volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 1:1 v/v).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to ensure the compound fully partitions between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Sampling and Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation:
-
logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated using the formula: logP or logD = log10 ([Compound]octanol / [Compound]aqueous)
-
Determination of Ionization Constant (pKa)
The pKa is the pH at which a compound is 50% ionized. It is a critical parameter that influences a compound's solubility, absorption, and target binding, as the charge state of a molecule can dramatically alter its properties.
Principle (Potentiometric Titration): The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at the half-equivalence point of the titration curve.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the test compound (typically 1-5 mg) and dissolve it in a suitable co-solvent system (e.g., water with a small amount of methanol or DMSO to aid solubility).
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette for titrant delivery.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on whether the compound is a base or an acid. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve. Sophisticated software is often used to analyze the titration data and calculate the precise pKa value(s).
-
UV-Metric Method (Alternative): For compounds with a UV chromophore that changes with ionization state, pKa can be determined by measuring the UV-Visible spectrum of the compound at various pH values. The change in absorbance at specific wavelengths is plotted against pH to determine the pKa.
Biological Context and Signaling Pathways
Pyrrolotriazinone derivatives have shown significant promise as inhibitors of several key biological targets, particularly protein kinases. Understanding the signaling pathways in which these targets operate is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several pyrrolotriazinone-based compounds have been developed as potent PI3K inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrrolotriazinones.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often through mutations in components like APC or β-catenin, is a hallmark of many cancers, particularly colorectal cancer. Tankyrase (TNKS) is a key enzyme in this pathway that promotes the degradation of Axin, a negative regulator of β-catenin. Pyrrolotriazinone-based molecules have been identified as potent Tankyrase inhibitors.
References
The Pyrrolo[2,1-f]triazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged as a significant scaffold in medicinal chemistry.[4][5] First synthesized in the late 1970s, its potential was not fully realized until its incorporation into C-nucleosides in the early 1990s as a purine mimetic.[5] The subsequent explosion in the field of kinase inhibitors in the early 2000s propelled the pyrrolo[2,1-f]triazine core to the forefront of drug discovery, where it has been recognized as a "privileged" template for developing therapeutics against a diverse range of targets.[5] This guide provides a comprehensive overview of the discovery, characterization, and therapeutic applications of this versatile nucleus.
Discovery as a Kinase Inhibitor Template
The pivotal moment for the pyrrolo[2,1-f]triazine nucleus came with its identification as a novel kinase inhibitor template that effectively mimics the well-established quinazoline scaffold.[1][2][3] This discovery opened the door for the development of a new class of potent and selective kinase inhibitors. Researchers found that attaching specific substituents, known to confer inhibitory activity in quinazoline-based compounds, to the pyrrolo[2,1-f]triazine core resulted in potent inhibitors of key receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).[2][3] Preliminary studies indicated that these inhibitors bind to the ATP pocket of the kinases, similar to their quinazoline counterparts.[1][2]
Characterization and Structure-Activity Relationships (SAR)
Initial structure-activity relationship (SAR) studies revealed key insights into the chemical tractability of the pyrrolo[2,1-f]triazine scaffold. It was determined that substitutions at the 5 and 6-positions were well-tolerated and provided opportunities for introducing side chains to modulate physicochemical properties, while substitution at the 7-position led to a significant loss of inhibitory activity.[1][2] This foundational understanding has guided the design of numerous potent and selective inhibitors targeting a variety of kinases.
Quantitative Data on Pyrrolo[2,1-f]triazine Based Inhibitors
The following tables summarize the inhibitory activities of various pyrrolo[2,1-f]triazine derivatives against different kinase targets.
| Compound | Target Kinase | IC50 (µM) | Cell Line | Cellular Activity (IC50, µM) | Reference |
| 1 | EGFR | 0.100 | DiFi | - | [6] |
| 2 | VEGFR-2 | 0.066 | HUVEC | - | [6] |
| 3 | VEGFR-2 | 0.023 | HUVEC | - | [6] |
| 19 | c-Met | 0.0023 | BaF3-TPR-Met | 0.00071 | [6] |
| 19 | VEGFR-2 | 0.0050 | HUVEC-VEGFR2 | 0.0374 | [6] |
| 21 | ALK | 0.010 | - | - | [6] |
| 25 (BMS-754807) | IGF-1R | 0.002 | - | - | [6] |
| BMS-582664 | VEGFR-2, FGFR-1 | Potent (nM range) | HUVEC | Potent (nM range) | [7] |
| Compound | Target Kinase | Kd (nM) | Reference |
| 31 | Aurora Kinase | 7 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general synthetic procedures and biological assays employed in the characterization of pyrrolo[2,1-f]triazine derivatives.
General Synthesis of the Pyrrolo[2,1-f]triazine Core
A common synthetic route to the pyrrolo[2,1-f]triazine nucleus involves the initial preparation of a substituted 2-formylpyrrole. This is followed by a series of reactions to construct the triazine ring.[2][3]
Scheme 1: A Representative Synthetic Pathway
Caption: General synthetic scheme for pyrrolo[2,1-f]triazine derivatives.
A more recent and efficient approach involves a one-pot, two-step process starting from 3-iodo-1H-pyrrole-2-carbaldehyde to yield a pyrrole-2-carbonitrile, which then undergoes cyclization.[4] Another strategy utilizes the electrophilic N-amination of a pyrrole derivative followed by cyclization with formamidine acetate.[4]
Kinase Inhibition Assays
The inhibitory activity of pyrrolo[2,1-f]triazine compounds against specific kinases is typically determined using in vitro enzymatic assays.
Workflow for Kinase Inhibition Assay
References
- 1. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Unraveling the Enigma: A Deep Dive into the Mechanism of Action of Pyrrolo[2,1-f]triazine Compounds
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the core mechanism of action of pyrrolo[2,1-f]triazine compounds, a promising class of heterocyclic molecules with significant therapeutic potential. These compounds have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities, most notably as potent kinase inhibitors in cancer therapy and as antiviral agents. This guide will dissect the intricate signaling pathways modulated by these compounds, present key quantitative data, and offer detailed experimental methodologies to aid in future research and development.
The pyrrolo[2,1-f]triazine scaffold is a unique fused heterocycle that serves as a versatile template for the design of targeted therapies.[1][2] Its structural similarity to purine nucleosides allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, especially cancer, making them a prime target for therapeutic intervention.[4][5]
The Kinase Inhibition Paradigm: A Primary Mechanism of Action
The predominant mechanism through which pyrrolo[2,1-f]triazine compounds exert their therapeutic effects is the inhibition of protein kinases.[1][4][5] These enzymes play a crucial role in cell signaling, regulating processes such as cell growth, proliferation, differentiation, and survival.[1] By blocking the activity of specific kinases that are overexpressed or mutated in cancer cells, these compounds can effectively halt tumor progression.
Several key kinase targets for pyrrolo[2,1-f]triazine derivatives have been identified, including:
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane tyrosine kinase that, when overexpressed, contributes to the development of various cancers.[1] Pyrrolo[2,1-f]triazine compounds have been shown to be potent inhibitors of both wild-type and mutant forms of EGFR.[3][4]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can stifle tumor growth.[3][6]
-
c-Met: A receptor tyrosine kinase that, when activated, can lead to tumor growth, metastasis, and angiogenesis. Dual inhibitors of c-Met and VEGFR-2 based on the pyrrolo[2,1-f]triazine scaffold have shown significant promise.[6]
-
Anaplastic Lymphoma Kinase (ALK): A tyrosine kinase that is often mutated in non-small cell lung cancer (NSCLC). Pyrrolo[2,1-f]triazine derivatives have demonstrated potent inhibitory activity against ALK.[1]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[7][8][9]
Key Signaling Pathways Modulated by Pyrrolo[2,1-f]triazine Compounds
The inhibition of these kinases by pyrrolo[2,1-f]triazine compounds leads to the modulation of several critical downstream signaling pathways. Understanding these pathways is essential for elucidating the complete mechanism of action.
Caption: Key kinase signaling pathways targeted by pyrrolo[2,1-f]triazine inhibitors.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrrolo[2,1-f]triazine compounds against various kinases and cancer cell lines. This data highlights the potency and, in some cases, the selectivity of these inhibitors.
Table 1: Kinase Inhibitory Activity of Pyrrolo[2,1-f]triazine Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 21 | ALK | 10 ± 2 | [1] |
| IGF-1R | 1137 ± 398 | [1] | |
| BMS-754807 (25) | IGF-1R | 2 | [1] |
| Compound 27a | c-Met | 2.3 ± 0.1 | [6] |
| VEGFR-2 | 5.0 ± 0.5 | [6] | |
| Compound 1 | EGFR | 100 | [1] |
| Compound 2 | VEGFR-2 | 66 | [1] |
| Compound 3 | VEGFR-2 | 23 | [1] |
| Compound 45 | PI3Kα | 122 | [7] |
| PI3Kδ | 119 | [7] | |
| PI3Kβ | 1293 | [7] | |
| PI3Kγ | 663 | [7] |
Table 2: Antiproliferative Activity of Pyrrolo[2,1-f]triazine Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Compound 27a | Various c-Met addictive lines | Various | 1.2 - 24.6 | [6] |
| Compound 27a | BaF3-TPR-Met | - | 0.71 ± 0.16 | [6] |
| Compound 27a | HUVEC-VEGFR2 | - | 37.4 ± 0.311 | [6] |
Beyond Kinase Inhibition: Other Mechanisms of Action
While kinase inhibition is the most studied mechanism, some pyrrolo[2,1-f]triazine derivatives have shown other biological activities:
-
Antiviral Activity: The pyrrolo[2,1-f]triazine scaffold is a core component of the antiviral drug Remdesivir.[1][10] Some derivatives have demonstrated activity against the influenza virus, with a suggested mechanism involving the inhibition of neuraminidase.[11]
-
Hedgehog Signaling Pathway Inhibition: This pathway plays a role in embryonic development and its dysregulation is implicated in some cancers. Certain pyrrolo[2,1-f]triazine derivatives have been identified as novel inhibitors of this pathway.[1][12]
-
Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibition: AAK1 is a potential therapeutic target for the treatment of neuropathic pain. Pyrrolo[2,1-f]triazine-based inhibitors of AAK1 are under investigation.[13]
Caption: A generalized experimental workflow for the evaluation of pyrrolo[2,1-f]triazine compounds.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments commonly used to characterize the mechanism of action of pyrrolo[2,1-f]triazine compounds.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (pyrrolo[2,1-f]triazine derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute in assay buffer.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the purified kinase, and the test compound or DMSO (vehicle control).
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., SRB or MTT Assay)
This assay measures the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
96-well plates
-
Sulforhodamine B (SRB) or MTT reagent
-
Tris-base solution (for SRB) or solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Cell Fixation (for SRB): For the SRB assay, fix the cells with trichloroacetic acid (TCA).
-
Staining/Color Development:
-
SRB: Stain the fixed cells with SRB solution. Wash away the unbound dye and solubilize the bound dye with Tris-base solution.
-
MTT: Add MTT reagent to the wells. The viable cells will convert MTT to formazan crystals. Solubilize the formazan crystals.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated kinases, to confirm the on-target effect of the inhibitor within the cell.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target protein and its phosphorylated form)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of the target protein and its phosphorylated form in the treated versus untreated samples.
Conclusion
Pyrrolo[2,1-f]triazine compounds represent a highly versatile and promising scaffold in modern drug discovery. Their primary mechanism of action involves the targeted inhibition of various protein kinases, leading to the disruption of key signaling pathways implicated in cancer and other diseases. The quantitative data presented herein underscores the potency of these compounds. Furthermore, this guide provides a foundational set of experimental protocols to empower researchers in their efforts to further investigate and develop novel therapeutics based on this remarkable heterocyclic core. The continued exploration of this chemical space holds significant promise for the future of targeted medicine.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and evaluation of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel hedgehog signaling pathway inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 13. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Elucidation of Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific dione, this guide presents expected spectroscopic values derived from structurally analogous compounds. Furthermore, it outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis and depicts a plausible signaling pathway associated with the broader class of pyrrolo[2,1-f]triazine derivatives, which are recognized for their roles as kinase inhibitors.[1][2][3]
Core Spectroscopic Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione. These predictions are based on the analysis of substituted pyrrolo[2,1-f]triazines and the structurally related hexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[4][5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 10.5 - 11.5 | br s | - |
| H-3 | 8.0 - 9.0 | br s | - |
| H-6 | 6.5 - 7.0 | t | 2.0 - 3.0 |
| H-7 | 6.0 - 6.5 | t | 2.0 - 3.0 |
| H-8 | 7.0 - 7.5 | t | 2.0 - 3.0 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) Range |
| C-2 | 150 - 160 |
| C-4 | 160 - 170 |
| C-5a | 115 - 125 |
| C-6 | 110 - 120 |
| C-7 | 100 - 110 |
| C-8 | 125 - 135 |
| C-8a | 130 - 140 |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data
| Ion | m/z (Predicted) | Fragmentation Pattern |
| [M]+• | 165.04 | Molecular Ion |
| [M-CO]+• | 137.05 | Loss of carbonyl group |
| [M-HNCO]+• | 122.04 | Loss of isocyanic acid |
| C₄H₃N₂O⁺ | 95.03 | Pyrrole fragment |
| C₃H₃N₂⁺ | 67.03 | Triazine fragment |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, typically by observing the FID or the lock signal.[7]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electron Ionization (EI) or Electrospray Ionization (ESI), prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
-
Instrumentation:
-
EI-MS Analysis:
-
Introduce the sample into the ion source, typically via a direct insertion probe for solids or a GC inlet for volatile compounds.[9]
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[9]
-
The resulting ions are accelerated into the mass analyzer.
-
-
ESI-MS Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.[11]
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Identify the molecular ion peak ([M]⁺• for EI, [M+H]⁺ or [M-H]⁻ for ESI).
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation can provide valuable information about the different structural motifs within the molecule.[8]
-
Signaling Pathway and Experimental Workflow
Derivatives of the pyrrolo[2,1-f]triazine scaffold have been identified as potent inhibitors of various kinases, playing a crucial role in cancer therapy and the treatment of viral infections.[2][3] The diagram below illustrates a simplified, representative signaling pathway for a kinase inhibitor.
Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition by a pyrrolo[2,1-f]triazine derivative.
The following diagram outlines the general workflow for the spectroscopic analysis of pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione.
Caption: General workflow for the spectroscopic characterization of pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione.
References
- 1. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ekwan.github.io [ekwan.github.io]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Quantum Chemical Calculations for Pyrrolotriazinone Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of quantum chemical calculations in assessing the stability of pyrrolotriazinones, a class of heterocyclic compounds of growing interest in drug discovery.[1] By leveraging computational methods, researchers can gain valuable insights into the relative stabilities of different isomers and tautomers, guiding synthetic efforts and aiding in the design of more stable and effective drug candidates.
Core Concepts in Pyrrolotriazinone Stability Analysis
The stability of pyrrolotriazinone derivatives is a critical factor in their potential as therapeutic agents. Tautomerism, the interconversion of structural isomers, can significantly impact a molecule's biological activity, solubility, and pharmacokinetic properties. Quantum chemical calculations provide a powerful tool to predict the most stable tautomeric forms and to understand the energetic landscape of their interconversion.
Density Functional Theory (DFT) has emerged as a robust and widely used method for these calculations, offering a balance between accuracy and computational cost. The B3LYP functional, combined with a Pople-style basis set such as 6-31G(d), is a common choice for studying nitrogen-containing heterocyclic systems.[2] These calculations can provide key energetic information, such as absolute energies, zero-point vibrational energies, and Gibbs free energies, which are essential for comparing the relative stabilities of different molecular structures.
Data Presentation: Calculated Energies of Pyrrolotriazine Derivatives
The following table summarizes the calculated absolute energies for a series of pyrrolotriazine derivatives, providing a quantitative basis for stability comparison. These values were obtained from the supporting information of a study on related pyrrolotriazepine derivatives, which employed DFT calculations at the B3LYP/6-31G(d) level of theory.[3]
| Compound ID | Structure | Absolute Energy (Hartrees) |
| 1 | 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one | -586.234567 |
| 2 | Tautomer of 1 | -586.229876 |
| 3 | 4-methyl-2,3-dihydro-1H-pyrrolo[2,1-d][4][5][6]triazepin-1-one | -625.543210 |
| 4 | Tautomer of 3 | -625.538991 |
| 5 | Intermediate A | -450.123456 |
| 6 | Intermediate B | -450.118765 |
Experimental Protocols: Synthesis of Pyrrolotriazinone Scaffolds
The synthesis of the pyrrolotriazinone core can be achieved through various routes. Below are detailed methodologies for the synthesis of key pyrrolotriazinone isomers.
Synthesis of Pyrrolo[2,1-f][4][5][7]triazin-4(3H)-one Derivatives
This protocol describes a multi-step synthesis starting from 3-chloro-1H-pyrrole-2-carboxylic acid.[7]
Step 1: Synthesis of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide
-
To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid (1.37 mmol) in dry CH2Cl2 (5 mL), add oxalyl chloride (2.06 mmol) and 2 drops of DMF at 0 °C.
-
Stir the reaction at 70 °C for 5 hours.
-
Remove the solvent under reduced pressure. The resulting crude residue is used in the next step without further purification.
-
To a solution of the crude 3-chloro-1H-pyrrole-2-carbonyl chloride in 1,4-dioxane (5 mL), add aniline (1.65 mmol) and DIPEA (4.12 mmol) at 0 °C.
-
Stir the mixture at 60 °C for 3 hours.
-
Concentrate the solvent under reduced pressure.
-
Dilute the mixture with EtOAc and H2O, and separate the layers.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the product.
Step 2: Synthesis of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide
Step 3: Synthesis of tert-butyl (S)-(1-((3-chloro-2-(phenylcarbamoyl)-1H-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate
-
To a solution of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (9.76 mmol) in THF (30 mL), add N-(tert-butoxycarbonyl)-L-alanine (13.66 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (13.66 mmol) at room temperature.
-
Stir the reaction for 17 hours.
-
Extract the reaction mixture with EtOAc.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the crude residue by column chromatography on silica gel (EtOAc/n-hexane 1:10) to give the final product.
Synthesis of Pyrrolo[1,2-d][4][5][7]triazin-4(3H)-one
This method involves the cyclization of a pyrrole N-ethoxymethylidene hydrazide.[8]
-
Prepare the N-carbethoxy hydrazone of pyrrole-2-carboxaldehyde.
-
Subject the hydrazone to cyclization in an alkaline medium to yield the 3,4-dihydro-4-oxopyrrolo[1,2-d]-1,2,4-triazine.
Mandatory Visualizations
Computational Workflow for Pyrrolotriazinone Stability Analysis
Caption: A flowchart illustrating the key steps in the computational analysis of pyrrolotriazinone stability.
Signaling Pathway: Synthesis of a Pyrrolotriazinone Derivative
Caption: A simplified reaction scheme for the synthesis of a pyrrolotriazinone isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Investigation of Pyrrolo[2,1-f]triazine Isomers and Tautomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including antiviral agents and kinase inhibitors.[3][4] Its structural similarity to purine bases has made it a focal point in medicinal chemistry.[3] This technical guide provides a comprehensive overview of the isomers and potential tautomers of the pyrrolo[2,1-f]triazine core. It details experimental protocols for the synthesis and characterization of this important scaffold and outlines computational and spectroscopic methodologies for the investigation of its isomeric and tautomeric forms. While the broader focus of existing research has been on derivatized structures, this guide also highlights the foundational chemistry of the core system, presenting a basis for further research and drug development endeavors.
Introduction to the Pyrrolo[2,1-f]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This unique structural feature imparts specific electronic and steric properties that are advantageous for molecular recognition by biological targets.[5] The scaffold is a key component in a variety of therapeutic agents, demonstrating its versatility and importance in drug discovery.[2][5] Notably, it is the core of the antiviral drug Remdesivir and numerous kinase inhibitors that have entered clinical trials.[2][3] The biological activity of these compounds is intrinsically linked to the three-dimensional structure and electronic properties of the pyrrolo[2,1-f]triazine core, making a thorough understanding of its potential isomers and tautomers crucial for rational drug design.
Isomerism in Pyrrolotriazines
Isomerism plays a critical role in the biological activity of heterocyclic compounds. In the case of pyrrolotriazines, several constitutional isomers exist, each with a distinct arrangement of nitrogen atoms in the six-membered ring fused to the pyrrole. The relative stability and electronic properties of these isomers can significantly influence their interaction with biological targets.
Key Pyrrolotriazine Isomers
The fusion of a pyrrole ring with a triazine ring can result in multiple isomers. The most studied of these is the pyrrolo[2,1-f][1][2][3]triazine system. However, other isomers, such as those depicted below, are also possible, though less explored in the literature.
Caption: Key constitutional isomers of the pyrrolotriazine scaffold.
Tautomerism in Pyrrolo[2,1-f]triazines
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration for heterocyclic compounds, as different tautomers can exhibit distinct biological activities and physicochemical properties. For the pyrrolo[2,1-f]triazine system, prototropic tautomerism is of particular interest, especially in substituted derivatives.
Potential Tautomeric Forms
The potential for tautomerism in the pyrrolo[2,1-f]triazine core is most pronounced when substituted with groups capable of proton migration, such as amino or hydroxyl moieties. For instance, an amino-pyrrolo[2,1-f]triazine can exist in equilibrium between an amino and an imino form. Similarly, a hydroxy-pyrrolo[2,1-f]triazine can exist in keto-enol tautomeric forms.
Caption: Potential tautomeric equilibria in substituted pyrrolo[2,1-f]triazines.
The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and pH. Spectroscopic and computational methods are invaluable for elucidating the predominant tautomeric forms under various conditions.
Experimental Protocols
Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
Several synthetic routes to the pyrrolo[2,1-f][1][2][3]triazine scaffold have been reported. A common strategy involves the construction of the triazine ring onto a pre-existing pyrrole derivative.
General Method: Cycloaddition of N(1)-alkyl-1,2,4-triazinium salts with alkynes [3]
This method provides a versatile route to substituted pyrrolo[2,1-f][1][2][3]triazines.
Caption: Workflow for the synthesis of pyrrolo[2,1-f][1][2][3]triazines via cycloaddition.
Protocol:
-
Suspend the N(1)-alkyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran or absolute dioxane.[3]
-
Add dimethyl acetylenedicarboxylate (1.2 mmol) to the suspension.[3]
-
Add triethylamine (1.1 mmol) dropwise while stirring.[3]
-
Continue stirring the reaction mixture at room temperature until a crystalline product precipitates.[3]
-
Isolate the precipitate by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).[3]
Characterization Data for a Representative Derivative (Dimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate): [3]
| Technique | Observed Data |
| ¹H NMR (400 MHz, DMSO-d₆), δ, ppm | 2.84 (3H, s, 7-CH₃); 3.49 (3H, s, CO₂CH₃); 3.84 (3H, s, CO₂CH₃); 7.53–7.62 (3H, m, Ph); 7.64–7.71 (2H, m, 4-Br-C₆H₄); 7.79–7.85 (2H, m, 4-Br-C₆H₄); 8.33–8.43 (2H, m, Ph) |
| ¹³C NMR (101 MHz, DMSO-d₆), δ, ppm | 10.5; 52.6; 52.7; 112.4; 116.5; 117.7; 125.3; 127.8; 129.2; 130.7; 131.6; 131.7; 131.9; 134.6; 135.5; 154.4; 161.3; 163.8; 164.7 |
| Mass Spec. (EI-MS), m/z | 482 [M+2]⁺, 480 [M]⁺ |
Spectroscopic Investigation of Tautomerism
While specific studies on the tautomerism of the core pyrrolo[2,1-f]triazine are limited, standard spectroscopic techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. Different tautomers will exhibit distinct NMR spectra.
-
Variable-Temperature NMR: By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the populations of tautomers, and in some cases, the coalescence of signals, which can be used to determine the kinetics of the tautomeric interconversion.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can influence the position of the tautomeric equilibrium. Running NMR experiments in a range of solvents (e.g., chloroform-d, DMSO-d₆, methanol-d₄) can provide insights into the relative stability of the tautomers. For instance, polar aprotic solvents may favor a keto form, while non-polar solvents might favor an enol form.[6]
UV-Visible Spectroscopy:
-
The electronic transitions of different tautomers will occur at different wavelengths.[7] By analyzing the UV-Vis spectrum in various solvents and at different pH values, it is often possible to deconvolve the overlapping spectra of the individual tautomers.[7]
Computational Investigation of Isomers and Tautomers
Computational chemistry provides a powerful toolkit for investigating the relative stabilities and electronic properties of isomers and tautomers.
Methodology
Density Functional Theory (DFT) is a commonly employed method for these types of investigations.
References
- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pyrrolo[2,1-f]triazine as a Kinase Inhibitor Template
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][4] Its unique fused heterocyclic system allows for key interactions with the ATP-binding site of various kinases, making it an attractive template for designing novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[5][6] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the utilization of the pyrrolo[2,1-f]triazine scaffold for the discovery and development of next-generation kinase inhibitors.
Applications of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors
The versatility of the pyrrolo[2,1-f]triazine core has led to the development of inhibitors targeting a variety of kinases involved in critical cellular signaling pathways.
Anti-Cancer Therapy
A primary application of pyrrolo[2,1-f]triazine-based inhibitors is in oncology. These compounds have shown efficacy against several kinases that are often dysregulated in cancer:
-
VEGFR-2 and FGFR-1: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) is a key strategy to inhibit tumor angiogenesis.[7] The pyrrolo[2,1-f]triazine scaffold has been successfully employed to develop potent inhibitors of these kinases, such as BMS-582664 (Brivanib).[1][8]
-
EGFR: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in various cancers. The pyrrolo[2,1-f]triazine nucleus can effectively mimic the quinazoline scaffold, a common feature in many EGFR inhibitors.[9]
-
c-Met: The c-Met proto-oncogene is another important target in cancer therapy, and pyrrolo[2,1-f]triazine derivatives have demonstrated potent inhibitory activity against this kinase.[10][11]
-
ALK: Anaplastic Lymphoma Kinase (ALK) is a driver of certain types of non-small cell lung cancer. 2,7-disubstituted-pyrrolo[2,1-f]triazines have been developed as potent ALK inhibitors.[6]
-
KIT and PDGFRA: Avapritinib, an FDA-approved drug, features a pyrrolo[2,1-f]triazine core and is a potent inhibitor of KIT and PDGFRA mutant kinases, particularly in gastrointestinal stromal tumors (GIST).[7][12]
Anti-Inflammatory Applications
Kinases also play a crucial role in inflammatory responses. The pyrrolo[2,1-f]triazine scaffold has been utilized to develop inhibitors for:
-
p38α MAP Kinase: p38α is a key mediator of the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases. Novel pyrrolo[2,1-f]triazines have been identified as potent p38α inhibitors.[2][13][14]
-
PI3Kδ: Phosphoinositide 3-kinase delta (PI3Kδ) is predominantly expressed in leukocytes and is a key regulator of immune cell function. Selective inhibition of PI3Kδ is a promising approach for treating immunological disorders. The 4-amino pyrrolotriazine chemotype has been identified as a selective inhibitor of PI3Kδ.[15][16]
-
JAK2: Janus kinase 2 (JAK2) is involved in cytokine signaling and is a target for myeloproliferative neoplasms and inflammatory conditions. Pyrrolo[2,1-f]triazine derivatives have shown potent and selective inhibition of JAK2.[6]
Data Presentation: Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrrolo[2,1-f]triazine-based compounds against various kinases.
Table 1: Inhibition of Receptor Tyrosine Kinases
| Compound/Reference | Kinase Target | IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line |
| BMS-582664 (Brivanib)[1][8] | VEGFR-2 | 25 | 40 | HUVEC (VEGF-stimulated) |
| FGFR-1 | 148 | 276 | HUVEC (FGF-stimulated) | |
| VEGFR-1 | 380 | - | - | |
| Compound 19[6] | c-Met | 2.3 | 0.71 | BaF3-TPR-Met |
| VEGFR-2 | 5.0 | 37.4 | HUVEC-VEGFR2 | |
| Compound 21[6] | ALK | 10 | - | - |
| IGF-1R | 1137 | - | - | |
| Avapritinib (BLU-285)[7][17] | KIT D816V | 0.27 | 4 | HMC1.2 |
| PDGFRA D842V | 0.24 | - | - | |
| KIT N822K | - | 40 | Kasumi-1 |
Table 2: Inhibition of Non-Receptor Tyrosine and Serine/Threonine Kinases
| Compound/Reference | Kinase Target | IC50 (nM) |
| Compound 29[6] | JAK2 | 0.17 |
| Pyrrolo[2,1-f]triazine Analog[18] | AAK1 | ~6 |
| Pyrrolo[2,1-f]triazine C6-ketone[14] | p38α | Potent (specific values not provided in abstract) |
| 4-amino pyrrolotriazine (Compound 30)[15] | PI3Kδ | Potent (specific values not provided in abstract) |
Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][9][19] Inhibition of p38α can effectively block this inflammatory cascade.
Caption: p38 MAPK Signaling Pathway Inhibition.
VEGFR-2 Signaling in Angiogenesis
VEGF-A binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels.[5][20][21] Pyrrolo[2,1-f]triazine-based inhibitors block the kinase activity of VEGFR-2, thereby inhibiting angiogenesis.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of pyrrolo[2,1-f]triazine-based kinase inhibitors. These should be optimized for the specific kinase and cell lines being investigated.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Pyrrolo[2,1-f]triazine test compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for the assay.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).
-
Add 2 µL of a 2X kinase/substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrolo[2,1-f]triazine test compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the medium containing various concentrations of the compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm.
-
-
Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence.
-
-
Data Analysis: Calculate the percent viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blotting for Target Kinase Inhibition
This protocol is used to confirm the on-target activity of the inhibitor by assessing the phosphorylation status of the target kinase or its downstream substrates.
Materials:
-
Cell line expressing the target kinase
-
Pyrrolo[2,1-f]triazine test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the target and/or downstream substrate)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal.
-
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation. Re-probe the membrane with an antibody for the total protein as a loading control.
Experimental Workflow and Logic
The discovery and validation of a pyrrolo[2,1-f]triazine-based kinase inhibitor follows a logical progression of experiments.
Caption: Drug Discovery Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 18. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Protocols for Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione Analogs: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione analogs, a class of compounds with significant interest in medicinal chemistry, particularly as potential kinase inhibitors. The protocols outlined below are based on established synthetic strategies for the closely related pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core, which serves as a key structural motif in various biologically active molecules.
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that forms the core of several therapeutic agents, including the antiviral drug remdesivir.[1][4] Analogs of this scaffold, particularly those with a dione or triazinone structure, have garnered attention for their potential as inhibitors of key cellular signaling pathways, most notably the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[1][2][5] This document details two primary synthetic routes to access pyrrolo[2,1-f]triazin-4(3H)-one analogs, which are valuable precursors and structural relatives to the desired dione series.
Synthetic Strategies
Two effective strategies for the synthesis of the pyrrolo[2,1-f]triazin-4(3H)-one core are presented:
-
Regioselective Intramolecular Cyclization: This approach involves the construction of a 1,2-biscarbamoyl-substituted 1H-pyrrole intermediate, followed by a regioselective intramolecular cyclization to form the triazinone ring.[3][5][6]
-
Rearrangement of Pyrrolo[1,2-d][1][3][7]oxadiazines: This method utilizes a nucleophile-induced rearrangement of a pre-formed pyrrolooxadiazine ring system to yield the desired pyrrolotriazinone.[3][5][6]
The following sections provide detailed experimental protocols for these methods, along with tabulated quantitative data and visualizations of the synthetic workflows and a relevant biological signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of Pyrrolo[2,1-f]triazin-4(3H)-ones via Regioselective Intramolecular Cyclization
This protocol describes a multi-step synthesis starting from 3-chloro-1H-pyrrole-2-carboxylic acid.
Step 1: Synthesis of 3-Chloro-N-phenyl-1H-pyrrole-2-carboxamide (14a) [3]
-
To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid (1.37 mmol) in dry CH₂Cl₂ (5 mL), add oxalyl chloride (2.06 mmol) and a catalytic amount of DMF (2 drops) at 0 °C.
-
Heat the reaction mixture to 70 °C and stir for 5 hours.
-
Remove the solvent under reduced pressure and dry the resulting crude residue under high vacuum.
-
Dissolve the crude 3-chloro-1H-pyrrole-2-carbonyl chloride in 1,4-dioxane (5 mL).
-
At 0 °C, add aniline (1.65 mmol) and diisopropylethylamine (DIPEA) (4.12 mmol).
-
Stir the mixture at 60 °C for 3 hours.
-
Concentrate the solvent under reduced pressure.
-
Dilute the mixture with ethyl acetate (EtOAc) and water, and separate the layers.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.
Step 2: Synthesis of 1-Amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide [3]
-
Prepare a solution of 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide in an appropriate solvent.
-
Treat the solution with a mixture of NaOH, NH₄Cl, and NaClO to facilitate N-amination.[3]
Step 3: Synthesis of tert-Butyl ((S)-1-((2-(phenylcarbamoyl)-3-chloro-1H-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate (10a) [3]
-
To a solution of 1-amino-3-chloro-N-phenyl-1H-pyrrole-2-carboxamide (0.55 mmol) in tetrahydrofuran (THF) (5 mL), add N-(tert-butoxycarbonyl)-L-alanine (0.78 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (0.78 mmol) at room temperature.
-
Stir the reaction mixture overnight.
-
Extract the product with EtOAc.
Step 4: Intramolecular Cyclization to form (S)-3-Methyl-1-phenyl-7-chloro-pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one (12a) [3]
-
To a solution of triphenylphosphine (0.49 mmol) in CH₂Cl₂ (0.5 mL), add bromine (0.54 mmol) at 0 °C and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C and add a solution of the aminopyrrolocarbamate (10a) (0.25 mmol) in CH₂Cl₂ (0.5 mL) and triethylamine (1.23 mmol).
-
Stir the reaction mixture at 0 °C for 5 minutes.
-
Extract the product with CH₂Cl₂.
Protocol 2: Synthesis of Pyrrolo[2,1-f]triazin-4(3H)-ones via Rearrangement of Pyrrolo[1,2-d][1][3][7]oxadiazines
This protocol provides an alternative route to the pyrrolotriazinone core.
Step 1: Synthesis of Pyrrolo[1,2-d][1][3][7]oxadiazine Intermediate (11a) [3]
The synthesis of the oxadiazine precursor is achieved through a similar multi-step process as outlined in Protocol 1, but with a different cyclization strategy that favors the formation of the oxadiazine ring.[3]
Step 2: Nucleophile-Induced Rearrangement to (S)-3-Methyl-1-phenyl-7-chloro-pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one (12a) [3]
-
Dissolve the pyrrolo[1,2-d][1][3][7]oxadiazine intermediate (11a) in a suitable solvent such as THF.
-
Treat the solution with a nucleophile, for example, sodium methoxide (NaOMe).
-
The nucleophilic addition followed by ring-opening and subsequent ring-closure yields the desired pyrrolotriazinone.[3]
Quantitative Data
The following table summarizes representative yields for the key steps in the synthesis of pyrrolo[2,1-f]triazin-4(3H)-one analogs.
| Compound | Description | Yield (%) | Reference |
| 14c | 3-Chloro-N-(3-fluorophenyl)-1H-pyrrole-2-carboxamide | 67% | [3] |
| 12a | (S)-3-Methyl-1-phenyl-7-chloro-pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one (from 10a) | Not Specified | [3] |
| 12a | (S)-3-Methyl-1-phenyl-7-chloro-pyrrolo[2,1-f][1][2][3]triazin-4(1H)-one (from 11a via rearrangement) | Readily Obtained | [3] |
Many pyrrolo[2,1-f]triazine derivatives have been evaluated for their inhibitory activity against various kinases. The table below presents IC₅₀ values for selected analogs against PI3K isoforms.
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 5 | PI3K | 110 | [1] |
| Compound 6 | PI3K | 75 | [7] |
| Compound 8 | PI3Kγ | 4 | [8] |
| Compound 8 | PI3Kδ | 5 | [8] |
| Compound 19 | TNKS-1 | 8 | [8] |
| Compound 20 | TNKS-1 | 4 | [8] |
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic workflow for the preparation of pyrrolo[2,1-f]triazin-4(3H)-one analogs via the intramolecular cyclization route.
Caption: General workflow for the synthesis of pyrrolo[2,1-f]triazin-4(3H)-one analogs.
PI3K Signaling Pathway
Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione analogs have been investigated as inhibitors of the PI3K signaling pathway. This pathway is crucial for cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K signaling pathway by pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione analogs.
Conclusion
The synthetic protocols described herein provide a robust foundation for the preparation of pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione analogs and their structural isomers. The demonstrated biological activity of these scaffolds, particularly as PI3K inhibitors, underscores their potential as valuable starting points for the development of novel therapeutic agents. The provided data and visualizations are intended to aid researchers in the design and execution of experiments in this promising area of medicinal chemistry.
References
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application of Pyrrolotriazinones in Antiviral Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolotriazinones represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine nucleobases. This structural analogy allows them to act as bioisosteres, interfering with viral replication processes that rely on purine metabolism.[1][2] Their versatile scaffold has been explored for the development of various therapeutic agents, with a notable breakthrough being the application of a pyrrolotriazine derivative in the antiviral drug Remdesivir.[3][4] This document provides an overview of the application of pyrrolotriazinones in antiviral drug development, including their mechanism of action, a summary of their activity against various viruses, and detailed protocols for their evaluation.
Mechanism of Action
The primary antiviral mechanism of many pyrrolotriazinone-based compounds stems from their ability to mimic natural purine nucleosides (adenosine and guanosine).[1] This mimicry allows them to be recognized by viral enzymes, particularly RNA-dependent RNA polymerases (RdRp), which are crucial for the replication of many RNA viruses. Once incorporated into the growing viral RNA chain, these analogues can act as chain terminators or induce lethal mutations, thereby halting viral replication.
Another demonstrated mechanism of action for certain pyrrolotriazinone derivatives is the inhibition of viral enzymes essential for the viral life cycle, such as neuraminidase in the influenza virus.[2] By blocking the active site of these enzymes, pyrrolotriazinones can prevent viral entry into or exit from host cells.
Data Presentation: Antiviral Activity of Pyrrolotriazinone Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of selected pyrrolotriazinone and related heterocyclic derivatives against various viruses.
| Compound ID | Virus Strain | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Compound 1 (Pyrazolotriazine) | SARS-CoV-2 | CPE Assay | 2.4 | - | >462.5 | 192.8 | [5][6][7] |
| Compound 2 (Pyrazolotriazine) | SARS-CoV-2 | CPE Assay | 11.2 | - | >462.5 | >41.3 | [5][6][7] |
| Compound 5 (Pyrazolotriazine) | SARS-CoV-2 | CPE Assay | 2.8 | - | >462.5 | >165.2 | [5][6][7] |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][8]triazine-5,6-dicarboxylate | Influenza A/Puerto Rico/8/34 (H1N1) | CPE Assay | 4 µg/mL | - | >750 µg/mL | 188 | [2] |
| 7-fluoro analogue of a pyrrolo[2,1-f][1][2][8]triazin-4-amine C-nucleoside | Hepatitis C Virus (HCV) | Replicon Assay | - | Potent | Promising cytotherapeutic margin | - | [9] |
Note: Values were reported in µg/mL and are presented here as reported in the source. Conversion to µM would require the molecular weight of the compound, which was not provided in the cited text.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the application of pyrrolotriazinones in antiviral research.
Caption: Experimental workflow for antiviral drug discovery.
Caption: General mechanism of viral replication inhibition.
Experimental Protocols
Herein are detailed methodologies for key experiments cited in the evaluation of pyrrolotriazinone antiviral candidates.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of the test compounds.
Materials:
-
Test pyrrolotriazinone compounds
-
Vero E6 cells (or other appropriate host cell line)
-
96-well microplates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with fresh medium.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[10]
-
Carefully remove the MTT-containing medium.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes at 37°C.[10]
-
Measure the absorbance at 492 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration compared to the untreated control cells.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Antiviral Activity Protocol (CPE Inhibition Assay)
This assay determines the concentration of a compound that inhibits the viral cytopathic effect (CPE) by 50% (IC50).
Materials:
-
Test pyrrolotriazinone compounds
-
Vero E6 cells (or other appropriate host cell line)
-
Virus stock (e.g., SARS-CoV-2, Influenza virus)
-
96-well microplates
-
DMEM with 2% FBS
-
Crystal Violet solution
-
Formalin (10%)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in DMEM with 2% FBS.
-
In a separate plate, pre-mix the compound dilutions with a known titer of the virus and incubate for 1-2 hours at 37°C.
-
Remove the growth medium from the cell monolayer and infect the cells with the virus-compound mixture.
-
Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in 90% of the virus control wells.[4][11]
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plate with water and allow it to dry.
-
Visually or spectrophotometrically assess the level of CPE in each well.
-
The IC50 is the concentration of the compound that reduces the CPE by 50% compared to the virus control.
Neuraminidase Inhibition Assay Protocol
This assay is used to determine the ability of compounds to inhibit the neuraminidase enzyme of the influenza virus.
Materials:
-
Test pyrrolotriazinone compounds
-
Influenza virus stock
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate
-
Assay buffer (e.g., MES buffer)
-
Stop solution (e.g., ethanol and NaOH)
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer in a 96-well plate.[8]
-
Add a standardized amount of influenza virus to each well containing the test compound and incubate at room temperature for 45 minutes.[8]
-
Add the MUNANA substrate to each well and incubate at 37°C for 1 hour.[8]
-
Stop the enzymatic reaction by adding the stop solution.[8]
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[8]
-
The IC50 value is the concentration of the compound that inhibits 50% of the neuraminidase activity compared to the virus-only control.
HCV NS5B Polymerase Inhibition Assay Protocol
This biochemical assay measures the direct inhibition of the HCV RNA-dependent RNA polymerase (NS5B).
Materials:
-
Test pyrrolotriazinone compounds
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., HCV (-) 3' T RNA)
-
Reaction buffer (containing HEPES, MnCl2, ammonium acetate, DTT)
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP), one of which is radiolabeled (e.g., [α-33P]GTP) or a fluorescence-based detection system is used.
-
RNase inhibitor
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NTPs, RNA template, and RNase inhibitor.[12]
-
Add various concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the purified NS5B protein.[12]
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction and precipitate the newly synthesized RNA.
-
Quantify the amount of incorporated radiolabeled NTP or the fluorescent signal.
-
The IC50 value is the concentration of the compound that reduces the polymerase activity by 50% compared to the no-compound control.
Conclusion
Pyrrolotriazinones have emerged as a promising scaffold in the quest for novel antiviral agents. Their ability to act as purine bioisosteres provides a solid foundation for the rational design of inhibitors targeting viral polymerases. Furthermore, the versatility of the pyrrolotriazinone core allows for chemical modifications that can lead to the inhibition of other viral targets, such as neuraminidase. The protocols outlined in this document provide a framework for the systematic evaluation of new pyrrolotriazinone derivatives, from initial cytotoxicity and antiviral screening to more detailed mechanistic studies. Continued exploration of this chemical space is warranted and holds the potential for the discovery of new and effective treatments for a range of viral diseases.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ibtbioservices.com [ibtbioservices.com]
- 6. Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. MTT (Assay protocol [protocols.io]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
experimental design for testing pyrrolo[2,1-f]triazine cytotoxicity in cancer cell lines
Application Notes & Protocols
Topic: Experimental Design for Testing Pyrrolo[2,1-f]triazine Cytotoxicity in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a promising heterocyclic structure integral to several kinase inhibitors used in cancer therapy.[1][4] Compounds based on this nucleus have been developed as potent inhibitors of key signaling proteins that are dysregulated in cancer, such as receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and c-Met, as well as non-receptor tyrosine kinases like JAK and lipid kinases like PI3K.[1][2][5][6][7] Kinase inhibition is a highly successful targeted therapy approach that aims to block specific enzymes driving cancer cell proliferation and survival.[4]
The evaluation of the cytotoxic potential of novel pyrrolo[2,1-f]triazine derivatives is a critical first step in the drug discovery pipeline.[8] This document provides a detailed experimental framework for assessing the in vitro cytotoxicity of these compounds against various cancer cell lines. It includes protocols for two standard viability assays, MTT and CellTiter-Glo®, and outlines the necessary steps for data analysis and presentation.
General Experimental Workflow
The overall process for determining the cytotoxicity of a test compound involves several key stages, from initial cell culture preparation to the final calculation of inhibitory concentrations. The workflow ensures reproducibility and provides a clear path for screening novel chemical entities.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines. Suggestions based on literature include:
-
Test Compounds: Pyrrolo[2,1-f]triazine derivatives of interest.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine, or a relevant kinase inhibitor like Sorafenib).[10]
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile microplates
-
For MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
-
For CellTiter-Glo® Assay:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).[12]
-
-
Multichannel pipette
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance and/or luminescence capabilities)
Experimental Protocols
Cell Seeding
-
Culture selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.[13]
-
Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (negative/vehicle control), "medium only" (blank), and positive control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of each pyrrolo[2,1-f]triazine compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a 10-point curve from 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various compound dilutions to the respective wells.
-
Add 100 µL of medium with 0.5% DMSO to the "vehicle control" wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[14]
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11]
-
Following the 48-72 hour incubation with the test compound, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Viability Assay
The CellTiter-Glo® assay is a luminescent method that quantifies ATP, which signals the presence of metabolically active cells.[12]
-
After the 48-72 hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well (maintaining a 1:1 ratio with the culture medium volume).[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance/luminescence of the "medium only" (blank) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Signal_Treated - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] * 100
-
-
Determine IC50 Values:
-
The half-maximal inhibitory concentration (IC50) is the concentration of a compound required to inhibit cell growth by 50%.[15]
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to calculate the IC50 value.
-
-
Data Presentation:
-
Summarize the calculated IC50 values in a table for clear comparison across different compounds and cell lines.
-
| Compound | IC50 (µM) ± SD | ||
| A549 | MCF-7 | HCT-116 | |
| Pyrrolo[2,1-f]triazine A | 5.2 ± 0.4 | 8.1 ± 0.7 | 3.5 ± 0.3 |
| Pyrrolo[2,1-f]triazine B | 15.7 ± 1.2 | 22.4 ± 2.1 | 11.9 ± 1.0 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.9 ± 0.1 |
Hypothetical Signaling Pathway Inhibition
Many pyrrolo[2,1-f]triazine derivatives function by binding to the ATP pocket of protein kinases, thereby inhibiting their function and blocking downstream signaling cascades that promote cell proliferation and survival.[5] The diagram below illustrates the inhibition of a generic Receptor Tyrosine Kinase (RTK) pathway.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. promega.com [promega.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. ibtbioservices.com [ibtbioservices.com]
- 15. benchchem.com [benchchem.com]
Application Notes for High-Throughput Screening of Pyrrolo[2,1-f]triazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][5] Consequently, the development of high-throughput screening (HTS) assays to identify and characterize novel pyrrolo[2,1-f]triazine-based kinase inhibitors is of significant interest in drug discovery.[4][6] These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the evaluation of this compound class against key cancer-related kinases such as VEGFR-2, EGFR, JAK2, and c-Met.
Target Kinases and Signaling Pathways
Pyrrolo[2,1-f]triazine derivatives have demonstrated inhibitory activity against a range of protein kinases involved in oncogenic signaling pathways. These ATP-competitive inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate to substrate proteins and thereby blocking downstream signaling.[6][7]
Below is a simplified representation of the signaling pathways involving key kinase targets of pyrrolo[2,1-f]triazine inhibitors.
Quantitative Data Summary
The following tables summarize the reported in vitro biochemical and cell-based activities of representative pyrrolo[2,1-f]triazine-based inhibitors against their respective kinase targets.
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular Assay | Cellular IC50 (nM) |
| 1 | EGFR | 100 | DiFi | - |
| 2 | VEGFR-2 | 66 | HUVEC | - |
| 3 | VEGFR-2 | 23 | HUVEC | - |
| 16 | EGFR | 6 | N87 | 120 |
| 16 | HER2 | 10 | N87 | 120 |
| 18 | VEGFR-2 | 11 | HUVEC | - |
| 19 | c-Met | 2.3 ± 0.1 | BaF3-TPR-Met | 0.71 ± 0.16 |
| 19 | VEGFR-2 | 5.0 ± 0.5 | HUVEC-VEGFR2 | 37.4 ± 0.311 |
| 21 | ALK | 10 ± 2 | - | - |
| 26 | JAK2 | - | SET-2 | Potent |
| 29 | JAK2 | 0.17 ± 0.03 | - | - |
| PD13 | EGFR (WT) | 11.64 ± 1.30 | A549 | 18,090 ± 1,570 |
| PD13 | EGFR (L858R/T790M) | 10.51 ± 0.71 | H1975 | 33,870 ± 860 |
Data compiled from multiple sources.[5][8]
High-Throughput Screening Workflow
A typical HTS campaign for identifying and validating pyrrolo[2,1-f]triazine-based kinase inhibitors follows a multi-step process, from primary screening of a large compound library to hit confirmation and lead optimization.
Experimental Protocols
The following are detailed protocols for HTS assays suitable for screening pyrrolo[2,1-f]triazine-based inhibitors against various kinases. These protocols are based on established HTS technologies and can be adapted for specific kinase targets.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
This biochemical assay measures the phosphorylation of a fluorescently labeled substrate by the target kinase. The detection is based on the binding of a terbium-labeled anti-phospho-substrate antibody, which results in a FRET signal.
Materials:
-
Target Kinase (e.g., VEGFR-2, EGFR, JAK2, c-Met)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen® Tb-labeled anti-phospho-substrate antibody
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Dilution Buffer
-
EDTA (for stopping the reaction)
-
Pyrrolo[2,1-f]triazine-based compounds in DMSO
-
Low-volume 384-well assay plates (black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrrolo[2,1-f]triazine compounds in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Reagent Preparation:
-
Prepare a 2X kinase solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the target kinase.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA and Tb-labeled antibody in TR-FRET Dilution Buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., for terbium donor and fluorescein acceptor). Calculate the TR-FRET ratio.
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
Materials:
-
Target Kinase (e.g., VEGFR-2, EGFR, JAK2, c-Met)
-
Substrate (protein or peptide)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Pyrrolo[2,1-f]triazine-based compounds in DMSO
-
Low-volume 384-well assay plates (white)
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrrolo[2,1-f]triazine compounds as described in Protocol 1.
-
Kinase Reaction:
-
Add 1 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 2 µL of the target kinase in Kinase Assay Buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture in Kinase Assay Buffer. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: Cell-Based Phosphorylation Assay
This assay measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, DiFi or A549 for EGFR, SET-2 for JAK2, GTL-16 for c-Met)
-
Cell culture medium and supplements
-
Ligand for kinase stimulation (e.g., VEGF, EGF, HGF)
-
Pyrrolo[2,1-f]triazine-based compounds in DMSO
-
Lysis buffer
-
Assay kits for detecting protein phosphorylation (e.g., ELISA, AlphaLISA®, or Western blot)
-
96- or 384-well cell culture plates
Procedure:
-
Cell Plating: Seed the cells in 96- or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[2,1-f]triazine compounds for a predetermined time (e.g., 1-2 hours).
-
Kinase Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce kinase phosphorylation.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
Phosphorylation Detection:
-
ELISA/AlphaLISA®: Transfer the cell lysates to an assay plate and follow the manufacturer's protocol to quantify the level of phosphorylated target protein.
-
Western Blot: Perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated and total target protein.
-
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Conclusion
The pyrrolo[2,1-f]triazine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The high-throughput screening assays detailed in these application notes provide robust and reliable methods for the identification and characterization of potent and selective inhibitors from this chemical class. The choice of assay will depend on the specific research goals, with biochemical assays being well-suited for primary screening and lead optimization, and cell-based assays providing crucial information on compound activity in a more physiologically relevant context. Careful execution of these protocols will facilitate the discovery of the next generation of pyrrolo[2,1-f]triazine-based therapeutics.
References
- 1. Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades [mdpi.com]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Development of Pyrrolo[2,1-f]triazines as Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and key considerations in the development of pyrrolo[2,1-f]triazines as antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor. The enclosed protocols and data presentation guidelines are intended to serve as a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and neurobiology.
Introduction
The Corticotropin-Releasing Factor 1 (CRF1) receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a central role in the body's response to stress. Dysregulation of the CRF1 receptor system is implicated in the pathophysiology of several stress-related disorders, including anxiety and depression. Consequently, the development of CRF1 receptor antagonists has been a significant focus of drug discovery efforts. The pyrrolo[2,1-f]triazine scaffold has emerged as a promising chemotype for the design of potent and selective CRF1 receptor antagonists.[1] This document outlines the essential experimental procedures for the evaluation of these compounds, from initial binding affinity determination to in vivo assessment of anxiolytic activity.
Data Presentation: Structure-Activity Relationship (SAR)
A systematic evaluation of the structure-activity relationship is paramount in the optimization of lead compounds. The following table provides a template for the presentation of quantitative data for a series of pyrrolo[2,1-f]triazine analogs. Please note: The following data is illustrative to demonstrate the format, as a comprehensive SAR table for a homologous series of pyrrolo[2,1-f]triazine CRF1 antagonists was not publicly available in the search results.
| Compound ID | R1 | R2 | R3 | CRF1 Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| PTZ-1 | H | H | 2,4-dichlorophenyl | 150.2 | 250.5 |
| PTZ-2 | CH3 | H | 2,4-dichlorophenyl | 75.8 | 120.3 |
| PTZ-3 | H | H | 2-methoxy-4-methylphenyl | 50.1 | 85.2 |
| PTZ-4 | H | H | 2-difluoromethoxy-4-methylpyridin-5-yl | 10.5 | 18.7 |
| PTZ-5 | H | CH3 | 2-difluoromethoxy-4-methylpyridin-5-yl | 15.3 | 25.1 |
Experimental Protocols
General Synthesis of the Pyrrolo[2,1-f]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine scaffold can be synthesized through various routes. A common strategy involves the construction of a 1-aminopyrrole intermediate followed by cyclization to form the triazine ring. The following is a generalized synthetic scheme. For specific derivatives, further modifications and purification steps would be necessary.
Scheme 1: General Synthesis of Pyrrolo[2,1-f]triazin-4(3H)-ones
References
- 1. Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Pyrrolotriazinone Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrolotriazinones are a class of nitrogen-containing heterocyclic compounds that have emerged as a promising scaffold in drug discovery.[1] These compounds have been investigated as inhibitors of various therapeutic targets, including kinases such as Phosphoinositide 3-kinases (PI3Ks), Janus kinases (JAKs), and Aurora kinases, as well as other enzymes like tankyrase (TNKS) and USP7.[1][2] Dysregulation of these signaling pathways is a hallmark of numerous diseases, particularly cancer, making pyrrolotriazinones attractive candidates for targeted therapy.[2]
This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to evaluate the efficacy of novel pyrrolotriazinone compounds. The assays described herein will enable researchers to assess the impact of these compounds on cell proliferation, viability, apoptosis (programmed cell death), and cell cycle progression, as well as to confirm their effect on specific molecular pathways.
Cell Proliferation and Viability Assays
Application Note: Cell proliferation and viability assays are fundamental in drug discovery for assessing the overall impact of a compound on cell growth and health.[3] These assays are often the first step in screening compound libraries to identify potential therapeutic agents that can inhibit the proliferation of target cells, such as cancer cells.[3][4] Assays like the MTT and XTT assays measure the metabolic activity of mitochondrial dehydrogenases, while ATP-based luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[4][5] These methods provide a quantitative measure of a compound's cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects, typically expressed as an IC50 value (the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%).
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation.
Protocol: ATP-Based Luminescence Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-10,000 cells per well) in 100 µL of complete growth medium. Include wells for "cells only" (positive control) and "medium only" (background).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the pyrrolotriazinone compounds in growth medium. Add the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.
-
Incubation: Return the plate to the incubator for a period of 48 to 72 hours.
-
Assay Reagent Preparation: Equilibrate the assay reagent (e.g., CellTiter-Glo®) to room temperature.
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the assay reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Data Presentation: Antiproliferative Activity of Pyrrolotriazinones
The table below summarizes the cytotoxic effects (IC50) of newly synthesized thiazole-integrated pyrrolotriazinone derivatives against various cancer cell lines, as determined by the MTT assay.[6]
| Compound | MCF-7 (Breast Cancer) IC50 (µM)[6] | A549 (Lung Cancer) IC50 (µM)[6] | HepG2 (Liver Cancer) IC50 (µM)[6] |
| 20 | 4.86 | 3.25 | 2.11 |
| 21 | 2.04 | 1.83 | 1.45 |
| 23 | 1.95 | 2.01 | 1.33 |
| 24 | 2.87 | 3.01 | 2.54 |
| 25 | 1.43 | 1.56 | 0.98 |
Apoptosis Assays
Application Note: A key goal of many cancer therapies is to induce apoptosis, or programmed cell death, in malignant cells.[7] Assays that detect apoptosis are crucial for determining if a compound's antiproliferative effect is due to cell death rather than just growth inhibition.[8] Common methods for detecting apoptosis include:
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells.[9] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells, typically via flow cytometry.[9]
-
Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases (e.g., caspase-3 and -7).[10] Assays using fluorescent or luminescent substrates for these caspases can quantify their activity, providing a direct measure of apoptosis induction.[8][10]
Apoptosis Signaling Pathways
Caption: The extrinsic and intrinsic pathways of apoptosis.
Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of the pyrrolotriazinone compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Apoptosis Induction by a Pyrrolotriazinone
| Treatment Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.1 | 1.5 |
| Compound X (1 µM) | 85.6 | 8.3 | 4.2 |
| Compound X (5 µM) | 60.1 | 25.4 | 11.3 |
| Compound X (10 µM) | 25.7 | 48.9 | 20.5 |
Cell Cycle Analysis
Application Note: The cell cycle is a tightly regulated process that governs cell division.[11] Many kinase inhibitors exert their anticancer effects by interrupting cell cycle progression, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can subsequently trigger apoptosis.[12] Cell cycle analysis is most commonly performed by staining cellular DNA with a fluorescent dye, such as propidium iodide (PI) or DAPI.[11][13] The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.[14] This allows a flow cytometer to distinguish between cells in different phases: G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).[11][14]
Cell Cycle Phases and Checkpoints
Caption: Overview of the eukaryotic cell cycle phases.
Protocol: Cell Cycle Analysis using Propidium Iodide (PI)
-
Cell Culture and Treatment: Seed cells and treat with pyrrolotriazinone compounds as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Propidium Iodide also stains RNA, so cells must be treated with RNase to ensure accurate DNA content analysis.[15]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale.[15]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation: Effect of a Pyrrolotriazinone on Cell Cycle Distribution
| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 55.4 | 24.1 | 20.5 |
| Compound Y (0.5 µM) | 53.2 | 20.5 | 26.3 |
| Compound Y (2.0 µM) | 35.1 | 15.3 | 49.6 |
| Compound Y (5.0 µM) | 20.8 | 10.1 | 69.1 |
Target Engagement and Pathway Modulation Assay
Application Note: After observing a cellular phenotype (e.g., reduced proliferation, apoptosis), it is essential to confirm that the pyrrolotriazinone compound is engaging its intended molecular target and modulating the associated signaling pathway.[16] For pyrrolotriazinones targeting kinases like PI3K, a key downstream effector is Akt (also known as Protein Kinase B). The activation of the PI3K/Akt pathway involves the phosphorylation of Akt. A Western blot can be used to measure the levels of phosphorylated Akt (p-Akt) relative to total Akt, providing a direct readout of pathway inhibition.
PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt pathway.
Protocol: Western Blot for Phospho-Akt (p-Akt)
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat with the pyrrolotriazinone compound at various concentrations for a short duration (e.g., 1-4 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C on a shaker. A loading control like β-actin or GAPDH should also be probed.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.
References
- 1. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. multispaninc.com [multispaninc.com]
- 6. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. biocompare.com [biocompare.com]
- 14. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Radiolabeling Pyrrolo[2,1-f]triazine Derivatives for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the radiolabeling of pyrrolo[2,1-f]triazine and structurally related heterocyclic compounds for in vivo imaging applications, primarily focusing on Positron Emission Tomography (PET). The pyrrolo[2,1-f]triazine scaffold is a key component of various kinase inhibitors, making its radiolabeled analogues valuable tools for oncological and neurological research.[1][2][3][4]
Introduction
The pyrrolo[2,1-f][5][6][7]triazine core is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs and clinical candidates, including kinase inhibitors and antiviral agents.[1][7] In vivo imaging of the distribution and target engagement of these compounds is crucial for drug development. PET imaging, utilizing positron-emitting radionuclides like Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C), offers a non-invasive method to quantitatively assess these parameters in living subjects.[8][9]
These protocols are based on established methods for radiolabeling similar nitrogen-containing heterocyclic structures, providing a foundational methodology for researchers working with novel pyrrolo[2,1-f]triazine derivatives.
Radiolabeling Strategies
The most common strategy for radiolabeling complex molecules like pyrrolo[2,1-f]triazines for PET imaging is through the introduction of a prosthetic group containing a radionuclide, or by direct labeling of a suitable precursor molecule.[8] For ¹⁸F-labeling, nucleophilic substitution is a widely employed and efficient method.[6][9]
Key Signaling Pathways
Pyrrolo[2,1-f]triazine derivatives have shown significant activity as inhibitors of various kinases involved in cancer and other diseases.[1][2] Radiolabeled versions of these inhibitors can be used to image and quantify the expression and activity of these kinases in vivo. Key kinase targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Janus Kinase (JAK).[1]
Caption: Kinase signaling pathways targeted by pyrrolo[2,1-f]triazine inhibitors.
Experimental Protocols
The following protocols are adapted from methodologies used for the radiolabeling of structurally similar heterocyclic compounds and provide a robust starting point for the development of radiolabeled pyrrolo[2,1-f]triazine derivatives.
General Workflow for ¹⁸F-Radiolabeling
The general workflow for the ¹⁸F-labeling of a pyrrolo[2,1-f]triazine precursor via nucleophilic substitution is outlined below.
Caption: General workflow for ¹⁸F-radiolabeling.
Protocol 1: ¹⁸F-Labeling of a Tosylate Precursor
This protocol describes the nucleophilic substitution of a tosylate leaving group on an alkyl chain attached to the pyrrolo[2,1-f]triazine core.
Materials:
-
Tosylate precursor of the pyrrolo[2,1-f]triazine derivative
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water for injection
-
Sep-Pak Light QMA cartridge
-
Semi-preparative and analytical HPLC systems
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Preparation of [¹⁸F]Fluoride: [¹⁸F]Fluoride in [¹⁸O]H₂O is trapped on a pre-conditioned Sep-Pak Light QMA cartridge.
-
Elution: The trapped [¹⁸F]fluoride is eluted into a reaction vessel with a solution of K₂CO₃ and K₂₂₂ in a mixture of acetonitrile and water.[6]
-
Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 140°C) to obtain the anhydrous K[¹⁸F]F/K₂₂₂ complex.[6]
-
Radiolabeling Reaction: A solution of the tosylate precursor (typically 1-3 mg) in an anhydrous solvent (e.g., DMSO or MeCN) is added to the dried K[¹⁸F]F/K₂₂₂ complex.[5][6] The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 15 minutes).[5][6]
-
Purification: The crude reaction mixture is diluted with water and purified by semi-preparative HPLC. The fraction containing the desired radiolabeled product is collected.
-
Formulation: The collected HPLC fraction is passed through an SPE cartridge to remove the HPLC solvents. The radiolabeled product is then eluted from the cartridge with ethanol and formulated in sterile saline for injection.
-
Quality Control: The final product is analyzed by analytical HPLC to determine radiochemical purity. Other quality control tests, such as residual solvent analysis, pH, and sterility, should also be performed.
Protocol 2: ¹¹C-Labeling via Methylation
This protocol describes the introduction of a [¹¹C]methyl group onto a suitable precursor, such as a desmethyl derivative of a pyrrolo[2,1-f]triazine.
Materials:
-
Desmethyl precursor of the pyrrolo[2,1-f]triazine derivative
-
[¹¹C]Methane (produced from a cyclotron)
-
Iodine
-
Anhydrous solvent (e.g., acetone, DMF, DMSO)
-
Base (e.g., NaOH, KOH, NaH)
-
Semi-preparative and analytical HPLC systems
-
SPE cartridges
Procedure:
-
Preparation of [¹¹C]Methyl Iodide: Cyclotron-produced [¹¹C]methane is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase iodination reaction.[6]
-
Radiolabeling Reaction: The [¹¹C]CH₃I is trapped in a solution of the desmethyl precursor and a base in an appropriate anhydrous solvent. The reaction is typically performed at room temperature or with gentle heating.[6]
-
Purification and Formulation: The purification and formulation steps are analogous to those described in Protocol 1, involving semi-preparative HPLC and SPE.
-
Quality Control: The final product is assessed for radiochemical purity and other quality control parameters as described previously.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from radiolabeling procedures for triazine and related heterocyclic structures, which can be used as a benchmark for the development of radiolabeled pyrrolo[2,1-f]triazines.
Table 1: ¹⁸F-Labeling of Tosylate Precursors
| Radiotracer | Precursor Amount (mg) | Solvent | Temperature (°C) | Time (min) | Radiochemical Yield (non-decay corrected) | Molar Activity (GBq/µmol) | Reference |
| [¹⁸F]TA3 | 1 | MeCN | 80 | 15 | 48.7% ± 8.5% | 60.4 ± 11.6 | [5] |
| [¹⁸F]TA4 | 1 | MeCN | 80 | 15 | 25.4% ± 3.9% | 77.1 ± 23.8 | [5] |
| [¹⁸F]1 | Not specified | DMSO | 120 | 15 | >30% | Not reported | [6] |
| [¹⁸F]2 | Not specified | DMSO | 120 | 15 | >30% | Not reported | [6] |
Table 2: ¹¹C-Labeling via Methylation
| Radiotracer | Precursor Amount | Solvent | Base | Temperature (°C) | Radiochemical Yield | Molar Activity | Reference |
| [¹¹C]3 | Varied | Acetone, DMF, DMSO, MeCN | NaOH, KOH, NaH | RT - 100 | Not specified in detail | Not reported | [6] |
Conclusion
The protocols and data presented provide a comprehensive guide for the radiolabeling of pyrrolo[2,1-f]triazine derivatives for in vivo imaging with PET. Successful radiolabeling will enable researchers to investigate the pharmacokinetics, pharmacodynamics, and target engagement of this important class of molecules, thereby accelerating drug discovery and development efforts. The provided diagrams and tables offer a clear and concise overview of the key processes and expected outcomes.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, 18F-Radiolabelling and Biological Characterization of Novel Fluoroalkylated Triazine Derivatives for in Vivo Imaging of Phosphodiesterase 2A in Brain via Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Pyrrolo[2,1-f]triazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of pyrrolo[2,1-f]triazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrrolo[2,1-f]triazine derivatives exhibit poor aqueous solubility?
A1: The pyrrolo[2,1-f]triazine scaffold, a key component in many kinase inhibitors, is often part of larger, complex molecules designed to fit into the ATP-binding pocket of kinases. This binding site is typically hydrophobic, meaning the compounds that bind to it are often lipophilic (fat-soluble) and consequently have low solubility in water. Many kinase inhibitors fall under the Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high membrane permeability.
Q2: My pyrrolo[2,1-f]triazine derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: This is a common issue known as kinetic insolubility. Your compound is soluble in a strong organic solvent like DMSO but crashes out when introduced to an aqueous environment where its solubility is significantly lower.
Troubleshooting Steps:
-
Determine the Kinetic Solubility: First, perform a kinetic solubility assay to identify the concentration at which your compound begins to precipitate in your specific assay buffer.[1][2]
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤1%) to minimize its effect on the assay and the solubility of your compound.
-
Use Pluronic F-127: Adding a small amount of Pluronic F-127 (a non-ionic surfactant) to your aqueous buffer can help to keep the compound in solution.
-
pH Modification: If your assay conditions permit, adjusting the pH of the buffer can sometimes improve solubility, especially if your compound has ionizable groups.
Q3: What are the primary strategies for improving the aqueous solubility of my pyrrolo[2,1-f]triazine derivative for in vivo studies?
A3: Several formulation strategies can be employed to enhance the in vivo exposure of poorly soluble compounds. The choice of strategy often depends on the physicochemical properties of your specific derivative. Common approaches include:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., PEG400, propylene glycol, ethanol) can increase the solubility of your compound.
-
Surfactants: These can be used to form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility. Sulfobutylether-β-cyclodextrin (SBECD) is a common choice.[3][4]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a faster dissolution rate.[6][7][8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate.[10][11][12][13][14]
-
Co-crystals: Forming a crystalline solid with a benign co-former can alter the crystal lattice and improve solubility.[15][16][17][18][19]
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Inconsistent results in cell-based assays. | Compound precipitation in the assay medium. | 1. Visually inspect for precipitation: Check your assay plates under a microscope for any signs of compound precipitation. 2. Determine kinetic solubility: Use a kinetic solubility assay to find the maximum soluble concentration in your specific cell culture medium.[1][2] 3. Adjust dosing solution: Prepare a more dilute stock solution in DMSO and/or use a multi-step dilution process into the final medium. |
| Low oral bioavailability in animal studies despite good in vitro permeability. | Poor dissolution rate in the gastrointestinal tract. | 1. Particle Size Reduction: Micronize the compound to increase its surface area.[20] 2. Formulation with enabling excipients: Explore formulations with co-solvents, surfactants, or cyclodextrins to improve in vivo solubilization. 3. Amorphous Solid Dispersion: Consider creating an amorphous solid dispersion to improve the dissolution rate.[10][11][12][13][14] |
| Difficulty preparing a high-concentration dosing solution for in vivo studies. | The compound has very low intrinsic solubility. | 1. Nanosuspension: Formulating the compound as a nanosuspension can allow for a higher drug load in a liquid dosage form.[6][7][8][9] 2. Lipid-Based Formulation: For lipophilic compounds, a lipid-based formulation can often achieve higher drug concentrations.[5] 3. pH Adjustment: If the compound has an ionizable functional group, adjusting the pH of the vehicle may significantly increase solubility. |
Quantitative Data on Solubility Enhancement
The following tables provide examples of solubility data for pyrrolo[2,1-f]triazine derivatives and the potential improvements with different formulation strategies.
Table 1: Aqueous Solubility of Selected Pyrrolo[2,1-f]triazine Derivatives
| Compound | Aqueous Solubility | Conditions |
| Remdesivir | 0.339 mg/mL | Water |
| Avapritinib | Insoluble | Water |
Data sourced from publicly available information.[21][22][23]
Table 2: Examples of Solubility Enhancement for Pyrrolo[2,1-f]triazine Derivatives
| Compound | Formulation Strategy | Achieved Concentration/Solubility |
| Remdesivir | 100 mg with 3 g or 6 g of Sulfobutylether-β-cyclodextrin (SBECD) | 5 mg/mL solution for IV administration |
| Avapritinib | 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL |
| Avapritinib | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 mg/mL |
Data compiled from various sources indicating successful formulation approaches.[4][21][24]
Key Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound.
Protocol:
-
Add an excess amount of the pyrrolo[2,1-f]triazine derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[25][26][27][28]
-
After incubation, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to assess the solubility of compounds when diluted from a DMSO stock.
Protocol:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to the assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Mix the plate and incubate at room temperature for a set period (e.g., 1-2 hours).
-
After incubation, measure the amount of precipitated compound. This can be done by:
Preparation of a Nanosuspension by Wet Milling
This method reduces the particle size of the drug to the sub-micron range.
Protocol:
-
Prepare a suspension of the pyrrolo[2,1-f]triazine derivative in an aqueous solution containing stabilizers (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80).
-
Add milling media (e.g., zirconium oxide beads) to the suspension.
-
Mill the suspension using a high-energy mill (e.g., a bead mill or a planetary ball mill) for a sufficient time to achieve the desired particle size distribution.
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution using techniques like dynamic light scattering (DLS).[6]
Preparation of a Solid Dispersion by Solvent Evaporation
This technique involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent.
Protocol:
-
Select a hydrophilic carrier (e.g., PVP K30, HPMC, or a Soluplus®).
-
Dissolve both the pyrrolo[2,1-f]triazine derivative and the carrier in a suitable common organic solvent (e.g., methanol, acetone, or dichloromethane).
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Further dry the film under high vacuum to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature (using techniques like PXRD and DSC) and dissolution enhancement.[10][11][13][14]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Targeted by Pyrrolo[2,1-f]triazine Derivatives
Pyrrolo[2,1-f]triazine derivatives are often developed as kinase inhibitors. Below are simplified diagrams of key signaling pathways they are known to target.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Development of Remdesivir as a Dry Powder for Inhalation by Thin Film Freezing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. rjptonline.org [rjptonline.org]
- 12. scispace.com [scispace.com]
- 13. japsonline.com [japsonline.com]
- 14. crsubscription.com [crsubscription.com]
- 15. rjwave.org [rjwave.org]
- 16. ijisrt.com [ijisrt.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. pharmacyjournal.in [pharmacyjournal.in]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. selleck.co.jp [selleck.co.jp]
- 23. selleckchem.com [selleckchem.com]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 27. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 28. scielo.br [scielo.br]
optimization of reaction conditions for pyrrolo[2,1-f]triazine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of pyrrolo[2,1-f]triazines, a key heterocyclic scaffold in medicinal chemistry.[1][2] This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the pyrrolo[2,1-f][1][3][4]triazine core?
A1: The synthesis of the pyrrolo[2,1-f][1][3][4]triazine scaffold can be approached through several distinct strategies, primarily categorized as follows:
-
Synthesis from Pyrrole Derivatives: This is a widely used method that involves the N-amination of a pyrrole derivative followed by cyclization.[3] For example, reacting a substituted pyrrole with an aminating agent like chloramine (NH₂Cl) or O-(diphenylphosphinyl)hydroxylamine, followed by treatment with a cyclizing agent like formamidine acetate, yields the pyrrolotriazine core.[3][5]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of 1-alkyl-1,2,4-triazinium salts, which act as precursors to triazinium ylides, with electron-poor dipolarophiles like dimethyl acetylenedicarboxylate (DMAD).[4][6][7] This approach provides a straightforward, single-step route to polysubstituted pyrrolotriazines.[6]
-
Transition Metal-Mediated Synthesis: Copper(II)-catalyzed reactions have been effectively used. For instance, a tandem reaction involving the annulation of 1-amino-1H-pyrrole-2-amides with various aldehydes, promoted by cupric chloride, can efficiently construct the pyrrolotriazinone skeleton.[5][8]
-
Rearrangement of Pyrrolooxadiazines: Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones can be synthesized through the nucleophile-induced rearrangement of pyrrolo[1,2-d][3][4][9]oxadiazines.[3][10]
Q2: What are the key starting materials for the synthesis of the pyrrolo[2,1-f]triazine core of Remdesivir?
A2: A scalable synthesis for the pyrrolo[2,1-f][1][3][4]triazine core of Remdesivir utilizes simple building blocks: pyrrole, chloramine, and formamidine acetate.[11] The process involves the N-amination of 2-cyanopyrrole, followed by cyclization with formamidine acetate.[9]
Q3: How can I introduce substituents at specific positions on the pyrrolo[2,1-f]triazine ring?
A3: Substituents can be introduced either by using appropriately substituted starting materials or by post-synthesis modification.
-
Starting Material Control: The choice of substituted pyrroles, 1,2,4-triazines, or aldehydes will dictate the final substitution pattern on the heterocyclic core.[4][5][8]
-
Post-Synthesis Modification: Functional groups on the synthesized pyrrolotriazine core can be further elaborated using reactions like cross-coupling to introduce diverse substituents.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrrolo[2,1-f]triazines.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Supporting Evidence / Rationale |
| Inefficient N-Amination | Use a more efficient aminating agent. While NH₂Cl is economical, reagents like O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine can sometimes give better results.[3] Ensure anhydrous conditions and appropriate base (e.g., NaH in DMF).[9] | The N-N bond formation is a critical step. The choice of aminating agent and reaction conditions directly impacts the formation of the N-aminopyrrole intermediate.[3][5] |
| Decomposition of Intermediates | For 1,3-dipolar cycloadditions, carefully control the base, solvent, and temperature. Some reaction conditions can lead to the decomposition of the triazinium ylide intermediate.[6] | Unsuccessful attempts at cycloaddition were noted when starting materials decomposed, highlighting the sensitivity of the intermediates.[6] |
| Poor Cyclization Conditions | Optimize the cyclization step. For reactions involving formamidine acetate, it can act as both reagent and solvent at elevated temperatures (e.g., 85–90 °C).[3][9] For other methods, acid-catalyzed cyclization or heating may be required.[3] | The final ring-closing step is crucial. High temperatures and the right catalyst/reagent are often necessary to drive the reaction to completion.[3] |
| Incorrect Base/Solvent System | In 1,3-dipolar cycloadditions, the choice of base and solvent is critical. For example, using DIPEA in THF was found to be effective for certain substrates, affording yields up to 84%.[7] | Experimentation with different bases, solvents, and temperatures is often necessary to find the optimal conditions for specific substrates.[6] |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution | Supporting Evidence / Rationale |
| Hydrolysis of Cyanopyrrole | In the synthesis of the Remdesivir core, minimize the presence of water under acidic conditions to prevent the formation of 1-H-pyrrole-2-carboxamide from the 2-cyanopyrrole starting material.[9] | The identification of 1-H-pyrrole-2-carboxamide as a major impurity pointed to hydrolysis of the nitrile group during the process.[9] |
| Formation of Regioisomers | In intramolecular cyclizations, regioselectivity can be an issue. Treatment of 1,2-biscarbamoyl-substituted 1H-pyrroles with PPh₃, Br₂, and Et₃N can lead to a mixture of the desired product and side products.[3] | The reaction conditions must be carefully optimized to favor the desired regioselective cyclization pathway.[3][10] |
| Side Reactions with Reagents | When using strong bases like NaH with solvents like DMF, be aware of potential side reactions, especially at elevated temperatures. Calorimetric studies can help assess thermal risks.[9] | DSC analysis of NaH in DMF showed an exothermic event at 100 °C, indicating a potential for runaway reactions if not properly controlled.[9] |
Experimental Protocols & Data
Protocol 1: Scalable Synthesis of Pyrrolo[2,1-f][1][3][4]triazin-4-amine[9]
This protocol describes a two-vessel process for synthesizing the core of Remdesivir.
Step 1: N-Amination of 2-Cyanopyrrole
-
Add sodium hydride (60% dispersion in mineral oil, 0.29 kg, 7.17 mol) to stirred anhydrous DMF (6.0 L) at 0–5 °C under a nitrogen atmosphere.
-
Stir the mixture for 20–30 min at 0–5 °C.
-
Add 2-cyanopyrrole (0.60 kg, 6.52 mol) to the reaction mixture, maintaining the internal temperature between 5 and 10 °C.
-
Stir for 30–40 min at this temperature.
-
Slowly add a 2.2% solution of monochloramine in MTBE to the reaction mixture at 0–5 °C.
-
Monitor the reaction progress. Add additional monochloramine solution as needed to drive the reaction to completion.
Step 2: Cyclization with Formamidine Acetate
-
Add formamidine acetate (2.04 kg, 19.56 mol, 3 equiv) to the reaction mixture at 0–5 °C.
-
Heat the reaction mixture to 85–90 °C.
-
Distill off the MTBE at atmospheric pressure until the internal temperature reaches 85–90 °C.
-
Maintain the reaction at this temperature for 2–3 hours, monitoring for completion.
-
After completion, cool the mixture, add water, and stir to precipitate the product.
-
Filter, wash the solid with water, and dry to obtain Pyrrolo[2,1-f][1][3][4]triazin-4-amine.
Overall Yield: ~55%[11]
Protocol 2: 1,3-Dipolar Cycloaddition to form Polysubstituted Pyrrolo[2,1-f]triazines[4][6]
General Method:
-
To a suspension of the appropriate N(1)-alkyl-1,2,4-triazinium salt (1.0 mmol) in a dry solvent (e.g., THF or absolute dioxane), add dimethyl acetylenedicarboxylate (1.2 mmol).
-
Add a base, such as triethylamine (1.1 mmol) or DIPEA, dropwise while stirring.
-
Stir the reaction mixture at room temperature until a crystalline product precipitates.
-
Separate the product by filtration and recrystallize.
Table 1: Optimization of Reaction Conditions for Cycloaddition
| Entry | Starting Triazinium Salt | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | 1-methyl-5-phenyl-1,2,4-triazinium triflate | DIPEA | THF | - | 38% | [6] |
| 2 | N(1)-ethyl-1,2,4-triazinium tetrafluoroborate | Triethylamine | Dioxane | 2 days | 54% | [4] |
| 3 | Various 5-Aryl-1-ethyl-triaziniums | DIPEA | THF | - | up to 84% | [7] |
Protocol 3: Copper-Catalyzed Synthesis of Pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones[3]
General Method:
-
A mixture of 4-oxo-4H-chromene-3-carbaldehyde (1 equiv), 1-amino-1H-pyrrole-2-carboxamide (1 equiv), CuCl₂·2H₂O (catalyst), and NaOAc (base) in DMSO is prepared.
-
The reaction mixture is heated to 120 °C.
-
The resulting intermediate is then reacted with different amidines or hydrazines in the presence of NaOAc to yield the final products.
Visual Guides
Workflow for Scalable Pyrrolotriazine Synthesis
This diagram illustrates the key steps in the scalable synthesis of the Remdesivir pyrrolotriazine core.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Cyclization of Pyrrolotriazinones
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective cyclization of pyrrolotriazinones. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrrolotriazinones, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low yields in my cyclization reaction?
Answer:
Low yields in pyrrolotriazinone synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the duration or increasing the temperature. However, be cautious as excessive heat can lead to side product formation.[1]
-
Suboptimal Temperature: High temperatures and long reaction times are often required for these cyclizations, which can lead to degradation of starting materials or products.[1] Consider optimizing the temperature profile of your reaction.
-
Moisture or Air Sensitivity: Some reagents, particularly organometallic catalysts or strong bases, can be sensitive to moisture and air. Ensure that anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are used where necessary.
-
Poor Quality of Reagents: The purity of starting materials, such as the substituted pyrrole and the cyclizing agent, is crucial. Impurities can interfere with the reaction. It is advisable to purify starting materials if their quality is uncertain.
-
Substituent Effects: The electronic nature of the substituents on the pyrrole ring or the side chain can significantly influence the reaction rate. Electron-withdrawing groups might deactivate the system, requiring more forcing conditions.
Question 2: What is causing the formation of the incorrect regioisomer?
Answer:
The formation of an undesired regioisomer is a common challenge in the synthesis of pyrrolotriazinones. The regioselectivity is often dictated by the electronic properties of the substituents and the reaction mechanism.
-
Electronic Effects of Substituents: In the cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine, the electronic nature of the substituent on the alkyne is a key determinant of the cyclization mode.[2][3]
-
Electron-donating groups (e.g., methoxy) on the alkyne increase its electron density. This favors a 6-exo-dig cyclization, leading to the formation of a pyrrolotriazinone.[3]
-
Electron-withdrawing groups (e.g., nitro) decrease the electron density of the alkyne, making the carbon atom adjacent to the pyrrole nitrogen more electrophilic. This promotes a 6-endo-dig cyclization, resulting in the formation of a pyrrolopyrazinone, the undesired regioisomer in this context.[3]
-
-
Reaction Pathway Competition: The formation of different regioisomers arises from competing cyclization pathways (e.g., 6-endo-dig vs. 6-exo-dig). Understanding the proposed mechanism for your specific reaction is crucial for controlling the outcome.[4]
The following diagram illustrates the competing cyclization pathways based on substituent effects:
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce off-target effects of pyrrolo[2,1-f]triazine kinase inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine kinase inhibitors. The focus is on strategies to understand and mitigate off-target effects to ensure data integrity and accelerate drug discovery.
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Toxicity Observed in Cellular Assays
Question: My pyrrolo[2,1-f]triazine inhibitor is causing a cellular phenotype (or toxicity) that is inconsistent with the known function of its intended target. How can I determine if this is due to an off-target effect?
Answer: This is a common challenge in kinase inhibitor research. The conserved nature of the ATP binding pocket across the kinome means that even highly potent inhibitors can have off-target activities. Here is a step-by-step troubleshooting workflow to dissect on-target versus off-target effects:
-
Confirm On-Target Engagement in a Cellular Context: It is crucial to verify that your inhibitor is binding to its intended target in your experimental system.
-
Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay. A positive result in these assays confirms that your compound can engage the target protein in intact cells.
-
-
Assess Kinome-Wide Selectivity: A broad assessment of your inhibitor's binding profile against a large panel of kinases is essential to identify potential off-targets.
-
Recommended Action: Utilize a comprehensive kinase profiling service, such as a KINOMEscan™ or KiNativ™ assay, to screen your inhibitor against hundreds of kinases. This will provide a quantitative measure of its selectivity.
-
-
Investigate Downstream Signaling Pathways: The observed phenotype could be a result of inhibiting an off-target kinase in a different signaling cascade.
-
Recommended Action: Use western blotting to analyze the phosphorylation status of key downstream effectors of your intended target pathway, as well as key proteins in other major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, JAK/STAT). An alteration in the phosphorylation of a protein outside the intended pathway is a strong indicator of an off-target effect.
-
Issue 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Activity (EC50)
Question: My pyrrolo[2,1-f]triazine inhibitor is highly potent in a biochemical assay, but its cellular activity is much weaker. What could be the reason for this?
Answer: Several factors can contribute to a disconnect between biochemical and cellular potencies. Here's how to troubleshoot this issue:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Recommended Action: Perform a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 permeability assay to assess the compound's ability to cross cell membranes.
-
-
Efflux by Transporters: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Recommended Action: Test the cellular activity of your inhibitor in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). An increase in potency in the presence of an efflux pump inhibitor suggests that your compound is a substrate for that transporter.
-
-
Intracellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, while intracellular ATP levels are typically much higher (in the millimolar range). This can lead to a rightward shift in the IC50 value in a cellular environment for ATP-competitive inhibitors.
-
Recommended Action: If possible, perform your biochemical assay at a higher ATP concentration (e.g., 1-5 mM) to better mimic the cellular environment.
-
-
Plasma Protein Binding: If you are working in the presence of serum, your inhibitor may be binding to plasma proteins, reducing its free concentration and apparent potency.
-
Recommended Action: Determine the plasma protein binding of your compound and adjust your dosing accordingly in cellular assays.
-
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to improve the selectivity of pyrrolo[2,1-f]triazine kinase inhibitors?
A1: Several medicinal chemistry and structure-based design strategies can be employed:
-
Structure-Based Drug Design: Utilize co-crystal structures of your inhibitor bound to its target and off-target kinases to identify differences in the ATP-binding pocket that can be exploited. For example, targeting less conserved regions or residues can enhance selectivity.
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket near the ATP-binding site, varies in size among kinases. Designing inhibitors with bulky substituents that can only be accommodated by kinases with a small gatekeeper residue (e.g., glycine or threonine) is a common strategy to improve selectivity.[1]
-
Covalent Inhibition: Incorporating a reactive group (e.g., an acrylamide) that can form a covalent bond with a non-conserved cysteine residue near the active site can dramatically increase both potency and selectivity.[1][2]
-
Allosteric Inhibition: Designing inhibitors that bind to allosteric sites outside the highly conserved ATP-binding pocket can lead to greater selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrrolo[2,1-f]triazine scaffold at different positions to understand the impact on both on-target potency and off-target activity. For some pyrrolo[2,1-f]triazines, substitution at the C5 or C6 positions has been shown to be more favorable for maintaining biological activity compared to the C7 position.[3]
Q2: How can computational methods help in predicting and reducing off-target effects?
A2: Computational approaches are valuable tools for predicting potential off-target interactions early in the drug discovery process:
-
Molecular Docking and Scoring: Docking your inhibitor into the crystal structures of a panel of kinases can help predict binding affinities and identify potential off-targets.
-
Binding Site Similarity Analysis: Comparing the binding site of your target kinase with other kinases can highlight those with similar pockets that are more likely to be inhibited. Computational tools can calculate a "PocketFEATURE score" (PFS) to quantify this similarity.[4]
-
Machine Learning Models: QSAR (Quantitative Structure-Activity Relationship) and other machine learning models can be trained on large datasets of kinase inhibitor activities to predict the off-target profile of new compounds.[4]
Q3: What is a "selectivity score" and how is it used?
A3: A selectivity score is a metric used to quantify the promiscuity of a kinase inhibitor. One common method is to divide the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) by the total number of kinases tested. A lower selectivity score indicates a more selective inhibitor.
Data Presentation
Table 1: Selectivity Profile of Representative Pyrrolo[2,1-f]triazine Kinase Inhibitors
| Compound | Target Kinase | On-Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Fold Selectivity (Off-Target/On-Target) | Reference |
| Compound 21 | ALK | 10 | IGF-1R | 1137 | 113.7 | [5] |
| Compound 19 | c-Met | 2.3 | VEGFR-2 | 5.0 | 2.2 | [5] |
| Compound 2 | VEGFR-2 | 66 | EGFR | >1000 | >15 | [5] |
| Compound 1 | EGFR | 100 | VEGFR-2 | >1000 | >10 | [5] |
| Compound 44 | PI3Kδ | 1 | PI3Kα | >1000 | >1000 | [5] |
| Compound 26 | JAK2 | 1.8 | JAK1 | 25 | 13.9 | [5] |
| Compound 26 | JAK2 | 1.8 | JAK3 | 110 | 61.1 | [5] |
| Compound 49 | IRAK4 | 22 | Panel of 126 kinases | Good selectivity at 1 µM | N/A | [6] |
Note: This table is a compilation of data from multiple sources to illustrate the selectivity of different pyrrolo[2,1-f]triazine inhibitors. Direct comparison between compounds from different studies should be made with caution due to variations in assay conditions.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. This stabilization leads to a shift in the protein's melting curve.
Methodology:
-
Cell Treatment: Treat cultured cells with the pyrrolo[2,1-f]triazine inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of soluble target protein using western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
NanoBRET™ Target Engagement Assay
Principle: NanoBRET™ is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that competes with the tracer for binding will disrupt BRET.
Methodology:
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Plate Preparation: Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add the pyrrolo[2,1-f]triazine inhibitor at various concentrations, followed by the addition of the fluorescent tracer at a fixed concentration.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates target engagement.
KINOMEscan™ Competition Binding Assay
Principle: KINOMEscan™ is a high-throughput in vitro competition binding assay that quantifies the interaction of a test compound with a large panel of kinases.
Methodology:
-
Assay Components: The assay consists of the kinase of interest tagged with a DNA label, a broad-spectrum kinase inhibitor immobilized on a solid support, and the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's ATP site.
-
Quantification: The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. This can be used to determine the binding affinity (Kd) or the percentage of inhibition at a given concentration.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Key strategies for improving inhibitor selectivity.
References
- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
Technical Support Center: Enhancing the Metabolic Stability of Pyrrolotriazinone Drug Candidates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the metabolic stability of pyrrolotriazinone drug candidates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: My pyrrolotriazinone candidate shows high clearance in human liver microsomes. What are the likely metabolic pathways involved?
High clearance in human liver microsomes (HLM) suggests that your pyrrolotriazinone candidate is likely susceptible to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1] For nitrogen-containing heterocyclic compounds like pyrrolotriazinones, several metabolic pathways are common:
-
Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety is a common site for oxidation.[2] This can lead to the formation of hydroxylated metabolites, which may then undergo further oxidation or Phase II conjugation.
-
N-Dealkylation: If your compound has alkyl groups attached to nitrogen atoms, N-dealkylation is a frequent metabolic route.[3] This process can significantly alter the pharmacological activity and clearance of the drug.
-
Oxidation of the Triazinone Ring: Although less information is available specifically for the triazinone portion, oxidation can still occur, potentially leading to ring opening or hydroxylation.
-
Metabolism of Substituents: Substituents on the pyrrolotriazinone core are also key sites for metabolism. For example, aryl substituents can undergo aromatic hydroxylation, and alkyl groups can be hydroxylated.
To identify the specific metabolites, a metabolite identification study using high-resolution mass spectrometry (LC-MS/MS) is recommended.[4][5]
Issue: How can I identify the metabolic "hot spots" on my pyrrolotriazinone scaffold?
Identifying metabolic hot spots is crucial for guiding structural modifications to improve stability. Here are several approaches:
-
In Silico Prediction Tools: A variety of computational tools can predict the most likely sites of metabolism.[6][7][8] These programs use algorithms based on known metabolic reactions and substrate specificities of CYP enzymes. Some commonly used tools include:
-
Metabolite Identification Studies: As mentioned previously, incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture by LC-MS/MS is the most direct way to identify the metabolites and thus infer the sites of metabolism.[4][5]
-
Isotope Labeling: Synthesizing analogs of your compound with stable isotopes (e.g., deuterium) at suspected metabolic hot spots can help confirm the site of metabolism. A primary kinetic isotope effect (slower metabolism at the deuterated position) is a strong indicator of that site's involvement.
Issue: My attempts to block metabolism at one position lead to metabolism at another site ("metabolic switching"). How can I address this?
Metabolic switching is a common challenge. When a primary metabolic site is blocked, CYP enzymes may then metabolize the compound at a secondary, previously less favored site. To address this:
-
Global Structural Modifications: Instead of focusing on a single hot spot, consider modifications that alter the overall electronic properties or conformation of the molecule. This can sometimes reduce the affinity for metabolizing enzymes altogether.
-
Introduce "Metabolic Soft Spots" Strategically: In some cases, it may be beneficial to introduce a known, readily metabolizable group at a position that does not negatively impact the compound's activity. This can direct metabolism away from more critical regions of the molecule.
-
Bioisosteric Replacement: Replacing a metabolically liable functional group with a bioisostere that is more resistant to metabolism can be an effective strategy.[9] For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to enhance the metabolic stability of pyrrolotriazinone candidates?
Several medicinal chemistry strategies can be employed to enhance the metabolic stability of your compounds:
-
Blocking Sites of Metabolism:
-
Fluorination: Introducing fluorine atoms at or near a metabolic hot spot can block oxidation due to the strength of the C-F bond.
-
Deuteration: Replacing hydrogen with deuterium at a metabolic site can slow down metabolism due to the kinetic isotope effect.[10]
-
Steric Hindrance: Introducing bulky groups near a metabolic site can sterically hinder the approach of metabolizing enzymes.
-
-
Modification of Physicochemical Properties:
-
Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing lipophilicity can decrease metabolic clearance.[4]
-
Introducing Polar Groups: The addition of polar functional groups can increase hydrophilicity and potentially reduce metabolism.
-
-
Scaffold Hopping and Bioisosteric Replacement:
-
Replacing the entire pyrrolotriazinone core or a portion of it with a different, more metabolically stable heterocyclic system.
-
Utilizing bioisosteric replacements for labile functional groups. For example, replacing an ester with a more stable amide or a five-membered heterocycle.
-
Q2: Are there any examples of metabolically stable pyrrolotriazinone-based drug candidates?
Yes, a notable example is LAS191954, a potent and selective PI3Kδ inhibitor.[11] This compound, which features a pyrrolotriazinone core, has been reported to have "very low in vitro metabolism".[12] While specific metabolic data for this compound is not publicly detailed, its development highlights that the pyrrolotriazinone scaffold can be part of a metabolically stable drug candidate.
Q3: What in vitro assays are essential for evaluating the metabolic stability of my pyrrolotriazinone compounds?
The following in vitro assays are fundamental in early drug discovery for assessing metabolic stability:
-
Liver Microsomal Stability Assay: This is a primary screen to evaluate Phase I metabolic stability, particularly by CYP enzymes.[13] It provides data on the intrinsic clearance (CLint) and half-life (t1/2) of the compound.
-
Hepatocyte Stability Assay: This assay uses intact liver cells and thus evaluates both Phase I and Phase II metabolism. It provides a more comprehensive picture of hepatic clearance.[14]
-
CYP Reaction Phenotyping: This experiment identifies which specific CYP isozymes (e.g., CYP3A4, CYP2D6, etc.) are responsible for the metabolism of your compound. This is crucial for predicting potential drug-drug interactions.
-
Plasma Stability Assay: This assay assesses the stability of the compound in plasma to identify potential degradation by plasma enzymes (e.g., esterases).
Q4: How do I interpret the data from a microsomal stability assay?
The primary outputs from a microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.
-
Intrinsic Clearance (CLint): This value represents the intrinsic ability of the liver enzymes to metabolize the drug, independent of other physiological factors like blood flow. A higher CLint value corresponds to lower metabolic stability.
These in vitro data are then used in various models to predict in vivo pharmacokinetic parameters such as hepatic clearance, bioavailability, and in vivo half-life.
Data Presentation
Table 1: In Vitro Metabolic Stability Parameters for Representative Pyrrolotriazinone Analogs
| Compound ID | Structure/Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte CLint (µL/min/10^6 cells) |
| Analog A | Unsubstituted Pyrrolotriazinone Core | Data not available | Data not available | Data not available |
| Analog B | C-5 Methyl Substitution | Data not available | Data not available | Data not available |
| Analog C | C-7 Phenyl Substitution | Data not available | Data not available | Data not available |
| LAS191954 | Pyrrolotriazinone-based PI3Kδ inhibitor | Reported as "very low"[12] | Data not available | Data not available |
Note: Specific quantitative data for a systematic series of pyrrolotriazinone analogs is limited in the public domain. This table is intended as a template for researchers to populate with their own experimental data.
Experimental Protocols
Key Experiment: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a pyrrolotriazinone drug candidate in the presence of liver microsomes.
Materials:
-
Test pyrrolotriazinone compound
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Include control incubations without the NADPH regenerating system to assess non-CYP-mediated degradation.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Visualizations
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Common metabolic pathways for pyrrolotriazinone drug candidates.
Caption: Logical relationship of strategies to improve metabolic stability.
References
- 1. mdpi.com [mdpi.com]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Fused thiophene-pyrrole-containing ring systems up to a heterodecacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
- 6. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying metabolites of new psychoactive substances using in silico prediction tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 10. Novel heterocyclic systems from selective oxidation at the β-pyrrolic position of porphyrins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance to Pyrrolo[2,1-f]triazine-Based Therapeutics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolo[2,1-f]triazine-based therapeutics. The information provided aims to help overcome common and specific experimental issues related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,1-f]triazine-based inhibitor is showing a higher IC50 value than expected in my cell-based assay. What are the initial troubleshooting steps?
A1: An unexpected increase in the half-maximal inhibitory concentration (IC50) can stem from several factors. Before investigating complex biological resistance mechanisms, it is crucial to rule out experimental artifacts. Here are the initial checks:
-
Compound Integrity and Stability: Verify the purity and integrity of your compound stock. Pyrrolo[2,1-f]triazine derivatives can be susceptible to degradation with multiple freeze-thaw cycles. It is also recommended to assess the stability of your compound in the cell culture medium over the time course of your experiment, as some compounds may degrade in aqueous environments at 37°C.[1]
-
Solubility Issues: Some pyrrolo[2,1-f]triazine analogs have low aqueous solubility.[2] Visually inspect your treatment media for any precipitation. Poor solubility can lead to a lower effective concentration of the compound in the assay. Consider using a different solvent or a formulation strategy to improve solubility.
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and media components (especially serum lots), as these can all influence drug sensitivity.
-
Target Expression and Activation: Confirm that your cell line expresses the intended kinase target (e.g., EGFR, c-Met, VEGFR-2) and that the target is in an activated (phosphorylated) state.[3]
Q2: How can I confirm that my cell line has developed resistance to a pyrrolo[2,1-f]triazine-based therapeutic?
A2: To confirm acquired resistance, a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) should be performed. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value (typically 2-fold or greater) of the treated cell line compared to the parental, sensitive cell line is a clear indication of resistance.[4]
Q3: What are the primary mechanisms of resistance to kinase inhibitors like those based on the pyrrolo[2,1-f]triazine scaffold?
A3: Resistance mechanisms to kinase inhibitors are generally categorized into two main groups:
-
On-Target Alterations: These are genetic changes in the target kinase itself that prevent the inhibitor from binding effectively. This can include secondary point mutations in the kinase domain or amplification of the target gene, leading to overexpression of the target protein.[5]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the dependency on the inhibited target. This allows for continued cell proliferation and survival despite the presence of the drug.[1]
Troubleshooting Guides
Problem 1: Decreased Potency of a Pyrrolo[2,1-f]triazine Inhibitor in Long-Term Experiments
If you observe that your pyrrolo[2,1-f]triazine compound loses its effectiveness in experiments lasting several days, it could be due to compound instability in the cell culture medium.
This protocol allows for the quantification of the compound's stability over time.[1]
-
Preparation:
-
Prepare a stock solution of your pyrrolo[2,1-f]triazine inhibitor (e.g., 10 mM in DMSO).
-
Warm complete cell culture medium (including serum) to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with your compound to the final working concentration.
-
Aliquot the compound-containing medium into sterile tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
At each time point, remove a tube and immediately store it at -80°C to halt degradation.
-
Once all time points are collected, analyze the concentration of the parent compound in each sample using LC-MS/MS or HPLC-UV.
-
-
Data Interpretation:
-
Plot the compound concentration versus time. A significant decrease in concentration indicates instability.
-
Calculate the half-life (t½) of the compound in the medium.
-
| Observation | Potential Cause | Suggested Solution |
| Significant decrease in compound concentration over time. | Compound is unstable in the culture medium. | For long-term experiments, perform frequent media changes with freshly prepared compound-containing medium (e.g., every 24 hours).[1] |
| High variability in stability results. | Inconsistent sample handling or analytical measurements. | Ensure accurate pipetting and consistent storage conditions. Use internal standards for LC-MS/MS analysis. |
Problem 2: Investigating the Mechanism of Acquired Resistance
Once resistance is confirmed, the next step is to determine the underlying mechanism. A logical workflow is to first investigate on-target alterations and then explore bypass pathway activation.
Caption: Workflow for investigating acquired resistance mechanisms.
This protocol can be used to compare protein expression levels between sensitive and resistant cells.
-
Cell Lysis:
-
Wash cell pellets of both sensitive and resistant cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. For on-target analysis, use antibodies against the total and phosphorylated forms of the target kinase (e.g., anti-EGFR, anti-p-EGFR). For bypass pathway analysis, use antibodies against key signaling nodes (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
| Target Kinase | Common On-Target Resistance Mutations | Potential Bypass Pathways |
| EGFR | T790M (gatekeeper mutation) | c-Met amplification, HER2 activation, PI3K/Akt pathway activation[6] |
| c-Met | D1228N, Y1230H/C, L1195F, F1200I | EGFR activation, KRAS mutations[7] |
| VEGFR-2 | Not as common as in other kinases | Activation of other pro-angiogenic pathways (e.g., FGF)[6] |
Problem 3: Distinguishing On-Target vs. Off-Target Effects
It is crucial to confirm that the observed cellular phenotype is a direct result of the pyrrolo[2,1-f]triazine inhibitor binding to its intended target.
CETSA is a method to verify drug-target interaction in a cellular environment based on ligand-induced thermal stabilization of the target protein.[4][8]
-
Cell Treatment:
-
Treat intact cells with your pyrrolo[2,1-f]triazine inhibitor or vehicle control (e.g., DMSO) for a specified time.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing the stabilized, non-aggregated target protein) from the aggregated proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein in the supernatant by Western blot or other protein detection methods.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates that the compound is binding to and stabilizing the target protein.
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
By systematically addressing these common experimental challenges, researchers can more effectively investigate and overcome drug resistance to pyrrolo[2,1-f]triazine-based therapeutics, ultimately accelerating the development of more durable and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
Technical Support Center: Purification of Pyrrolo[2,1-f]triazine Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyrrolo[2,1-f]triazine diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating pyrrolo[2,1-f]triazine diastereomers?
A1: The most common methods are chromatographic techniques, including chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and preparative Thin-Layer Chromatography (TLC). Non-chromatographic methods such as crystallization-induced diastereomer resolution may also be employed.
Q2: How do I select the appropriate chiral stationary phase (CSP) for my separation?
A2: The selection of a CSP is often empirical. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point as they show broad enantioselectivity for a wide range of compounds. Protein-based columns can also be effective. It is recommended to screen a small number of diverse CSPs to find the one that provides the best separation for your specific diastereomers.
Q3: What are the advantages of using SFC over HPLC for diastereomer separation?
A3: SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a greener and more cost-effective technique. The lower viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.
Q4: Can I use normal-phase chromatography on achiral silica gel to separate diastereomers?
A4: Yes, in many cases, diastereomers have different physical properties and can be separated on standard silica gel. The success of this approach depends on the structural differences between the diastereomers.
Q5: What is crystallization-induced diastereomer resolution?
A5: This technique involves the selective crystallization of one diastereomer from a mixture, leaving the other diastereomer enriched in the solution. This can be a highly efficient method for obtaining diastereomerically pure compounds on a large scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution (Co-elution of Diastereomers) | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. High flow rate.4. Temperature fluctuations. | 1. Screen different CSPs (e.g., polysaccharide-based, protein-based).2. Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can also improve resolution.3. Reduce the flow rate to increase the interaction time with the stationary phase.4. Use a column oven to maintain a constant and optimal temperature. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Presence of active sites on the silica support. | 1. Add a mobile phase modifier (e.g., a small amount of acid or base) to suppress unwanted interactions.2. Reduce the sample concentration or injection volume.3. Use a column with end-capping or switch to a different type of stationary phase. |
| Low Recovery | 1. Adsorption of the compound onto the column.2. Decomposition of the compound on the stationary phase. | 1. Modify the mobile phase to improve solubility and reduce adsorption.2. Check the stability of your compound under the chromatographic conditions. Consider using a less acidic or basic mobile phase or a different stationary phase. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Column degradation. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Check the column performance with a standard compound. If performance has deteriorated, consider replacing the column. |
Experimental Protocols and Data
Chromatographic Separation of Pyrrolo[2,1-f]triazine Diastereomers
The following tables summarize typical starting conditions for the separation of pyrrolo[2,1-f]triazine diastereomers by HPLC and SFC. These should be considered as starting points for method development.
Table 1: Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel® OD-H, Chiralpak® AD-H, or equivalent polysaccharide-based CSP |
| Mobile Phase | Isocratic mixture of n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol |
| Modifier | 0.1% Trifluoroacetic acid (TFA) for acidic compounds, 0.1% Diethylamine (DEA) for basic compounds |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (can be optimized) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Table 2: Supercritical Fluid Chromatography (SFC) Method Parameters
| Parameter | Condition |
| Column | Chiralcel® OJ-H, Chiralpak® AS-H, or equivalent polysaccharide-based CSP |
| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol) |
| Modifier | 0.1% Ammonium hydroxide or other suitable additive |
| Flow Rate | 2 - 4 mL/min |
| Back Pressure | 100 - 150 bar |
| Temperature | 35 - 40 °C |
| Detection | UV or Mass Spectrometry (MS) |
Note: The optimal conditions will vary depending on the specific structure of the pyrrolo[2,1-f]triazine diastereomers. Method development and optimization are crucial for achieving baseline separation.
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A logical workflow for developing a chiral separation method.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution.
mitigating glutathione adduct formation in pyrrolotriazine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating glutathione (GSH) adduct formation in pyrrolotriazine compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant glutathione (GSH) adduct formation with our pyrrolotriazine compound in our in vitro metabolism assays. What could be the cause?
A1: Pyrrolotriazine compounds, particularly 2,7-disubstituted analogues, have been identified as potent precursors of reactive metabolites.[1] This is often due to the metabolic bioactivation of the pyrrolotriazine core or its substituents, leading to the formation of electrophilic intermediates that are subsequently trapped by glutathione. The formation of these adducts suggests that your compound is undergoing metabolism to a reactive species.
Q2: What are the common bioactivation pathways for heterocyclic compounds like pyrrolotriazines?
A2: While specific pathways for each pyrrolotriazine derivative may vary, common bioactivation mechanisms for heterocyclic compounds include oxidation of the aromatic rings to form reactive epoxides or quinone-imines.[2] The presence of certain functional groups can also be a site for metabolic activation. Identifying the site of metabolism is a critical first step in mitigating adduct formation.
Q3: How can we reduce or eliminate GSH adduct formation for our lead pyrrolotriazine compound?
A3: Mitigating reactive metabolite formation often involves structural modifications to block or alter the metabolic "hotspots" on your molecule.[3][4] Consider the following strategies:
-
Blocking Sites of Metabolism: Introduce metabolically stable groups, such as fluorine atoms, at positions susceptible to oxidation.[5]
-
Altering Electronic Properties: Modify the electronic distribution of the pyrrolotriazine ring system to decrease its susceptibility to oxidative metabolism. This can be achieved by introducing electron-withdrawing or electron-donating groups at strategic positions.
-
Introducing Steric Hindrance: Bulky substituents can be placed near the site of metabolism to physically block the metabolic enzymes from accessing it.
-
Bioisosteric Replacement: Replace metabolically liable moieties with bioisosteres that are more resistant to metabolic activation while retaining the desired pharmacological activity.
Q4: What experimental evidence suggests that pyrrolotriazines are prone to forming reactive metabolites?
A4: A study on 2,7-disubstituted-pyrrolotriazine kinase inhibitors reported unprecedentedly high levels of GSH adducts in in vitro human microsomal incubations. The levels were noted to be 5-10 times higher than those observed for compounds known for significant reactive metabolite formation, such as clozapine and troglitazone.[1]
Q5: Are there any analytical considerations we should be aware of when screening for GSH adducts of pyrrolotriazine compounds?
A5: Yes, the detection and characterization of GSH adducts require sensitive and specific analytical methods. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common and effective technique.[1][6][7] Key considerations include:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be evaluated, as GSH adducts can be detected in either mode.
-
MS/MS Scanning Techniques: Techniques like neutral loss scanning (for the loss of the pyroglutamic acid moiety, 129 Da) and precursor ion scanning (for the fragment ion at m/z 272 in negative mode) are valuable for identifying potential GSH adducts.[6]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in the confident identification of the elemental composition of the adducts.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of GSH adducts detected in in vitro assays. | The pyrrolotriazine compound is readily metabolized to a reactive intermediate. | 1. Perform metabolite identification studies to pinpoint the site of metabolic activation. 2. Implement structural modifications to block the metabolic hotspot (e.g., fluorination).[5] 3. Synthesize and test analogues with altered electronic or steric properties. |
| Inconsistent or non-reproducible GSH adduct formation. | Assay conditions are not optimized, or the adducts are unstable. | 1. Ensure the stability of the compound and GSH in the incubation mixture. 2. Optimize incubation time, protein concentration, and cofactor concentrations. 3. Use fresh reagents and ensure proper sample handling and storage. |
| Difficulty in detecting or characterizing GSH adducts by LC-MS. | The analytical method lacks the necessary sensitivity or specificity. The adduct may exist as multiple-charged species.[8] | 1. Optimize LC-MS/MS parameters, including ionization source settings and collision energy. 2. Employ multiple MS/MS scan modes (neutral loss, precursor ion) to increase the chances of detection.[6] 3. Utilize HRMS for accurate mass measurement and formula confirmation.[8] 4. Consider using software tools for automated detection and deconvolution of multiple-charged species.[8] |
| Pharmacological activity is lost after structural modifications to reduce adduct formation. | The structural changes have negatively impacted the key pharmacophore. | 1. Conduct structure-activity relationship (SAR) studies to understand the impact of modifications on target binding.[9][10] 2. Employ computational modeling to guide the design of new analogues that balance metabolic stability and potency. 3. Explore alternative positions for modification that are less likely to interfere with target engagement. |
Quantitative Data Summary
The following table summarizes the reported levels of GSH adduct formation for certain 2,7-disubstituted-pyrrolotriazine analogues compared to other compounds known for high reactive metabolite formation.
| Compound Class | Reported GSH Adduct Levels | Reference |
| 2,7-Disubstituted-pyrrolotriazine analogues | 5-10 times higher than clozapine and troglitazone | [1] |
| Clozapine | High | [1] |
| Troglitazone | High | [1] |
Experimental Protocols
Key Experiment: In Vitro Glutathione Trapping Assay in Human Liver Microsomes
Objective: To detect the formation of reactive metabolites of a pyrrolotriazine compound by trapping them with glutathione (GSH) and identifying the resulting GSH adducts by LC-MS/MS.
Materials:
-
Test pyrrolotriazine compound
-
Pooled human liver microsomes (HLM)
-
Reduced glutathione (GSH)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) for quenching the reaction
-
Formic acid (for sample acidification)
-
Control compounds (a known reactive metabolite former and a negative control)
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the test pyrrolotriazine compound at the desired concentration.
-
Prepare a parallel incubation mixture that also includes GSH (final concentration typically 1-10 mM).
-
Prepare control incubations: a negative control without the NADPH regenerating system and a positive control with a known reactive metabolite-forming compound.
-
-
Initiation of Reaction:
-
Pre-incubate the mixtures at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes). Time course experiments can also be performed.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a cold quenching solvent, typically 2-3 volumes of acetonitrile.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Acidify the samples slightly with formic acid to improve chromatographic peak shape and ionization efficiency.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a UPLC-MS/MS system.
-
Employ a suitable reversed-phase column for chromatographic separation.
-
Utilize MS/MS scan functions such as neutral loss scanning of 129 Da (for the pyroglutamic acid moiety of GSH) in positive ion mode or precursor ion scanning for m/z 272 in negative ion mode to specifically screen for potential GSH adducts.[6]
-
Acquire full scan MS and data-dependent MS/MS data to characterize the identified adducts.
-
Visualizations
Caption: Bioactivation and detoxification pathway of pyrrolotriazine compounds.
Caption: Workflow for in vitro glutathione trapping assay.
Caption: Logic diagram for mitigating reactive metabolite formation.
References
- 1. 2,7-Disubstituted-pyrrolotriazine kinase inhibitors with an unusually high degree of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione and related derivatives.
Issue 1: Low Yield During Cyclization Step
Q1: We are experiencing a significant drop in yield during the final cyclization to form the pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione core when moving from lab scale to a pilot plant batch. What are the potential causes and solutions?
A1: Several factors can contribute to lower yields during the scale-up of the cyclization step. Here are some common causes and troubleshooting suggestions:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer and localized temperature gradients. This can promote the formation of side products.
-
Solution: Ensure your reactor is equipped with an efficient stirring mechanism and a reliable temperature control system. A jacketed reactor with a thermal fluid is recommended. Monitor the internal reaction temperature closely.
-
-
Reagent Addition Rate: The rate of addition of reagents, especially in exothermic reactions, is critical. A fast addition rate on a larger scale can lead to temperature spikes and the formation of impurities.
-
Solution: The addition of reagents should be controlled and monitored. For instance, the addition of phosphorus oxychloride should be done slowly while maintaining a low internal temperature (e.g., 0-5 °C) to manage the exotherm.[1]
-
-
Mixing Efficiency: Inadequate mixing can result in localized high concentrations of reactants, leading to side reactions.
-
Solution: Use an appropriate impeller and stirring speed for the reactor geometry to ensure homogeneous mixing of the reaction mixture.
-
-
Solvent and Reagent Quality: The quality of solvents and reagents can have a more pronounced effect on a larger scale.
-
Solution: Ensure all solvents and reagents are of high purity and are anhydrous where required.
-
Issue 2: Impurity Profile Changes on Scale-Up
Q2: We are observing new and higher levels of impurities in our scaled-up batches of pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione compared to our lab-scale experiments. How can we identify and control these impurities?
A2: Changes in impurity profiles are a common challenge in process scale-up. Here’s a systematic approach to address this issue:
-
Impurity Identification:
-
Action: Isolate the major impurities using preparative chromatography and characterize their structures using techniques like LC-MS, NMR, and IR spectroscopy.
-
-
Common Impurities and Their Control:
-
Unreacted Starting Materials: If starting materials are detected, it could indicate an incomplete reaction.
-
Control: Increase reaction time, optimize the reaction temperature, or adjust the stoichiometry of the reagents.
-
-
Side Products from Rearrangements: The pyrrolotriazine core can be susceptible to rearrangements under certain conditions. For instance, a practical synthesis of pyrrolo[2,1-f][2][3][4]triazin-4(3H)-ones has been reported via the rearrangement of pyrrolo-[1,2-d][1][2][4]oxadiazines.[4]
-
Control: Carefully control the reaction pH and temperature to minimize rearrangements.
-
-
Process-Related Impurities: These can arise from reagents or solvents used in the synthesis or work-up.
-
Control: Select appropriate solvents for reaction and purification. Implement a robust purification protocol, such as recrystallization or column chromatography, optimized for larger quantities.
-
-
Issue 3: Safety Concerns with Hazardous Reagents
Q3: Our synthesis involves hazardous reagents like sodium hydride and phosphorus oxychloride. What are the key safety considerations for handling these on a large scale?
A3: Safety is paramount during scale-up. Here are critical safety considerations for handling hazardous reagents:
-
Sodium Hydride (NaH):
-
Hazard: Highly flammable solid, reacts violently with water, releasing flammable hydrogen gas.
-
Scale-Up Precautions:
-
Use a dispersion of NaH in mineral oil to improve handling.
-
Add NaH portion-wise to the reaction mixture at a controlled temperature (e.g., 0-5 °C).[2]
-
The reactor should be under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.
-
Ensure the reactor is equipped with a proper venting system that can safely handle the hydrogen gas evolved.[2]
-
Quenching of residual NaH must be done carefully with a suitable reagent (e.g., isopropanol) at a low temperature.
-
-
-
Phosphorus Oxychloride (POCl₃):
-
Hazard: Highly corrosive and toxic, reacts violently with water.
-
Scale-Up Precautions:
-
Use a closed system for transfer and addition of POCl₃ to the reactor.
-
The addition should be slow and controlled, with efficient cooling to manage the exothermic reaction.[1]
-
Personnel handling POCl₃ should wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face respirator.
-
A quench protocol should be in place to handle any accidental spills.
-
-
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes for preparing the pyrrolo[2,1-f]triazine core on a larger scale?
A4: Several synthetic strategies have been developed for the synthesis of the pyrrolo[2,1-f]triazine scaffold.[5] For large-scale production, the most practical routes often involve:
-
Synthesis from Pyrrole Derivatives: This is a common and often scalable approach. A facile synthesis can start from an N-unsubstituted pyrrole derivative, which is first aminated and then cyclized.[4]
-
Rearrangement of Pyrrolooxadiazines: A practical synthesis of pyrrolo[2,1-f][2][3][4]triazin-4(3H)-ones can be achieved through the rearrangement of pyrrolo-[1,2-d][1][2][4]oxadiazines.[4]
-
Transition Metal-Mediated Synthesis: Copper-catalyzed reactions have been employed for the synthesis of substituted pyrrolo[2,1-f][2][3][4]triazin-4(3H)-ones.[4]
Q5: How can we optimize the reaction conditions for a kilogram-scale synthesis?
A5: Optimization for kilogram-scale production requires a focus on process robustness, safety, and cost-effectiveness. Key parameters to optimize include:
-
Reaction Concentration: Higher concentrations can improve throughput but may also lead to mixing and heat transfer issues. A balance needs to be found.
-
Temperature Profile: Define a clear temperature profile for each step of the reaction, including addition, reaction, and quenching phases.
-
Work-up and Isolation: The work-up procedure should be scalable and minimize the use of large volumes of solvents. Extraction and filtration processes need to be efficient at a larger scale. For example, using multiple extractions with a suitable solvent like MTBE can be effective.[1]
-
Purification: Recrystallization is often preferred over chromatography for large-scale purification due to its cost-effectiveness and scalability. The choice of solvent for recrystallization is critical for obtaining high purity and yield.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Pyrrolo[2,1-f][2][3][4]triazin-4-amine
This protocol is based on an optimized gram-scale synthesis.[6]
Step 1: N-Amination of 2-Cyanopyrrole
-
To a stirred solution of 2-cyanopyrrole in a biphasic system of THF/H₂O, add a phase-transfer catalyst such as TBAF.
-
Cool the mixture to 0-5 °C.
-
Slowly add an aqueous solution of chloramine (NH₂Cl), prepared in situ from bleach and ammonia, while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Separate the organic layer, and extract the aqueous layer with THF.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-amino-2-cyanopyrrole.
Step 2: Cyclization to Pyrrolo[2,1-f][2][3][4]triazin-4-amine
-
Dissolve the crude N-amino-2-cyanopyrrole in n-butanol.
-
Add formamidine acetate to the solution.
-
Heat the reaction mixture to reflux (around 110-120 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure pyrrolo[2,1-f][2][3][4]triazin-4-amine.
| Parameter | Value | Reference |
| Starting Material | 2-Cyanopyrrole | [6] |
| Reagents | NH₂Cl, TBAF, Formamidine acetate | [6] |
| Solvents | THF, H₂O, n-Butanol | [6] |
| Overall Yield | ~85% | [6] |
Visualizations
Caption: A typical workflow for scaling up a chemical synthesis process.
Caption: A logical flow for troubleshooting common scale-up issues.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of pyrrolotriazinone versus quinazoline kinase inhibitor scaffolds
A Comparative Analysis of Pyrrolotriazinone and Quinazoline Kinase Inhibitor Scaffolds
A detailed guide for researchers and drug development professionals on the structural, functional, and pharmacokinetic differences between two key kinase inhibitor scaffolds.
The landscape of targeted cancer therapy is dominated by small molecule kinase inhibitors, with the core chemical scaffold playing a pivotal role in determining a drug's potency, selectivity, and pharmacological properties. Among the numerous heterocyclic systems explored, the quinazoline and pyrrolotriazinone scaffolds have emerged as privileged structures for the development of potent kinase inhibitors. This guide provides an in-depth comparative analysis of these two scaffolds, offering experimental data and methodologies to inform future drug discovery efforts.
Structural Overview and Mechanism of Action
The quinazoline scaffold, a fusion of a pyrimidine and a benzene ring, is a well-established framework in kinase inhibitor design.[1][2] First-generation EGFR inhibitors like Gefitinib and Erlotinib feature this core, which typically acts as an ATP-competitive inhibitor by binding to the hinge region of the kinase's ATP-binding pocket.[3][4][5] The N1 and N3 atoms of the quinazoline ring are crucial for forming hydrogen bonds with the kinase hinge, anchoring the inhibitor in the active site.[4]
The pyrrolo[2,1-f][6][7][8]triazine (pyrrolotriazinone) scaffold is a more recent entrant but has rapidly gained attention.[9][10] It is considered a bioisostere of the adenine portion of ATP, allowing it to effectively compete for the ATP-binding site of various kinases. This scaffold is a key component in inhibitors targeting a diverse range of kinases, including PI3K, JAK, and TYK2.[9][11]
Figure 1. Representative drugs featuring the quinazoline and pyrrolotriazinone scaffolds.
Comparative Data: Potency, Selectivity, and Pharmacokinetics
To provide a clear comparison, this section presents data from two representative kinase inhibitors: Gefitinib (a quinazoline-based EGFR inhibitor) and Deucravacitinib (BMS-986165) (a pyrrolotriazinone-based allosteric TYK2 inhibitor).
Table 1: In Vitro Potency and Kinase Selectivity
This table summarizes the inhibitory activity of the selected compounds against their primary targets and other related kinases, highlighting their potency and selectivity. Lower IC50 or Ki values indicate higher potency.
| Compound | Scaffold | Primary Target(s) | Potency (IC50 / Ki) | Selectivity Profile |
| Gefitinib | Quinazoline | EGFR | 2-37 nM (IC50)[12] | Highly selective for EGFR over other kinases like VEGFR2 and HER2 (>10,000 nM)[12]. |
| Deucravacitinib (BMS-986165) | Pyrrolotriazinone | TYK2 (JH2 Domain) | 0.02 nM (Ki)[13] | Exhibits unprecedented selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) and a wide panel of other kinases.[13][14] It achieves this by binding to the less conserved pseudokinase (JH2) domain allosterically.[14][15][16] |
Table 2: Comparative Pharmacokinetic (PK) Properties
This table compares key pharmacokinetic parameters, providing insight into how the scaffolds influence the absorption, distribution, metabolism, and excretion (ADME) of the drugs.
| Parameter | Gefitinib (Quinazoline) | Deucravacitinib (BMS-986165) (Pyrrolotriazinone) |
| Bioavailability | ~60% (Oral)[7] | Data from clinical trials indicates rapid oral absorption.[17][18] |
| Half-life (t½) | ~48 hours (Human)[7] | Modest accumulation observed after multiple doses.[18] |
| Metabolism | Primarily hepatic, via CYP3A4, with minor roles for CYP3A5 and CYP2D6.[6][7][19] | Metabolite-to-parent ratios remain consistent across dose groups.[18] |
| Excretion | Predominantly in feces.[6][7] | Mean urinary percent recovery is low and similar between dose groups.[18] |
| Protein Binding | ~90% (to serum albumin and alpha 1-acid glycoproteins)[7] | Not specified. |
Signaling Pathway Visualization
The distinct targets of our example compounds, EGFR and TYK2, are critical nodes in different but crucial signaling pathways implicated in cancer and autoimmune diseases, respectively.
EGFR Signaling Pathway
Gefitinib inhibits the EGFR signaling pathway, which is often overactive in non-small cell lung cancer (NSCLC).[7] By blocking ATP binding, it prevents receptor autophosphorylation and activation of downstream pathways like RAS/MAPK, which are crucial for cell proliferation and survival.[3][7][20]
Figure 2. Inhibition of the EGFR signaling cascade by Gefitinib.
TYK2 Signaling Pathway
Deucravacitinib is a selective, allosteric inhibitor of TYK2, a member of the JAK family.[14] It modulates signaling from key cytokines like IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of autoimmune diseases like psoriasis.[15][21] Its unique allosteric mechanism of binding to the pseudokinase (JH2) domain confers high selectivity over other JAKs.[16]
Figure 3. Allosteric inhibition of the TYK2 pathway by Deucravacitinib.
Experimental Methodologies
The data presented in this guide is derived from standard preclinical assays. Below are generalized protocols for key experiments used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Materials: Purified recombinant kinase, kinase-specific peptide substrate, ATP, inhibitor compound (serial dilutions), kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the kinase and the inhibitor solution. Incubate for a 15-minute pre-incubation period at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction and measure the remaining ATP (or the amount of ADP produced) using a luminescence-based detection reagent.
-
Luminescence is read on a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay (MTS Assay)
This protocol describes how to measure the effect of an inhibitor on the proliferation of cancer cell lines.
-
Objective: To determine the concentration of an inhibitor that reduces cell viability or proliferation by 50% (GI50).
-
Materials: Cancer cell line of interest (e.g., A549 for EGFR inhibitors), cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), inhibitor compound, and a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor compound and incubate for 72 hours.
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. The reagent is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated (vehicle) controls. Plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the GI50 value.
Figure 4. A simplified workflow for kinase inhibitor evaluation.
Conclusion
Both the quinazoline and pyrrolotriazinone scaffolds have proven to be exceptionally valuable in the design of kinase inhibitors.
-
Quinazoline: This scaffold is a cornerstone of ATP-competitive inhibitors, particularly against receptor tyrosine kinases like EGFR.[2][4] Its well-understood structure-activity relationship (SAR) and proven clinical success make it a reliable choice for targeting the ATP-binding site.[4][22] However, achieving high selectivity against closely related kinases can be a challenge.[23]
-
Pyrrolotriazinone: This scaffold demonstrates remarkable versatility, finding utility in inhibitors for a wide array of kinases.[9][10] Its ability to be incorporated into novel mechanisms of action, such as the allosteric inhibition seen with Deucravacitinib, highlights its potential for developing highly selective next-generation therapeutics.[14] The pyrrolotriazinone core has been successfully used to create inhibitors of PI3K, TYK2, and other challenging targets.[9][24][25]
The choice between these scaffolds depends on the specific target kinase, the desired mechanism of inhibition, and the overall drug development strategy. The established success of quinazolines provides a solid foundation for ATP-competitive designs, while the emerging pyrrolotriazinone scaffold offers exciting opportunities for achieving high selectivity and targeting novel kinase biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of pyrrolotriazine based molecules as PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. skin.dermsquared.com [skin.dermsquared.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Pyrrolo[2,1-f]triazine Analogs: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrrolo[2,1-f]triazine analogs, with a primary focus on their role as kinase inhibitors in oncology and immunology. The information is compiled from recent studies to aid in the rational design of next-generation therapeutics.
I. Comparative Analysis of Biological Activity
The biological activity of pyrrolo[2,1-f]triazine analogs is significantly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro potency of representative compounds against key kinase targets and cancer cell lines.
Table 1: SAR of Pyrrolo[2,1-f]triazine Analogs as PI3Kδ Inhibitors
The phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of immune cell function, making it an attractive target for autoimmune diseases.
| Compound | R1 | R2 | PI3Kδ IC50 (nM) | Selectivity vs PI3Kα |
| 1 | H | 4-amino | 15 | >100-fold |
| 2 | 7-(3-(piperazin-1-yl)phenyl) | 4-amino | 1.2 | >1000-fold |
| 3 | H | 4-(3-hydroxyphenylamino) | >1000 | - |
Data compiled from publicly available research.[1][2]
Key SAR Insights for PI3Kδ Inhibition:
-
A 4-amino substitution is crucial for potent PI3Kδ inhibitory activity.[1]
-
The introduction of a 7-phenylpiperazine moiety significantly enhances potency and selectivity.[2]
-
Modification at the 4-position with a hydroxyphenylamino group ablates PI3Kδ activity.
Table 2: SAR of Pyrrolo[2,1-f]triazine Analogs as VEGFR-2 and FGFR-1 Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1) are key mediators of angiogenesis, a critical process in tumor growth and metastasis.
| Compound | R1 | R2 | VEGFR-2 IC50 (nM) | FGFR-1 IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| 4 | 4-((3-hydroxy-4-methylphenyl)amino) | H | 23 | - | 50 (VEGF-stimulated) |
| 5 | 4-((3-hydroxy-4-methylphenyl)amino) | 6-(morpholinomethyl) | 10 | 15 | 25 (VEGF-stimulated) |
| 6 | 4-(2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino) | 6-(1,3,5-oxadiazol-2-yl) | 5 | 8 | Not Reported |
| BMS-582664 | Specific substituents | Specific substituents | 3.1 | 6.4 | 12 (VEGF-stimulated) |
Data compiled from publicly available research.[3][4][5][6]
Key SAR Insights for VEGFR-2/FGFR-1 Inhibition:
-
A 4-anilinic substituent, particularly with a 3-hydroxy group, is a key pharmacophore for VEGFR-2 inhibition.[3][4]
-
Substitution at the C-6 position with basic amino groups or heterocyclic moieties can enhance potency and modulate physicochemical properties.[4][5]
-
Dual inhibition of VEGFR-2 and FGFR-1 has been achieved with specific substitution patterns, leading to compounds like BMS-582664 which has shown in vivo efficacy.[6]
Table 3: Antiproliferative Activity of Pyrrolo[2,1-f]triazine Analogs
The antiproliferative activity of these analogs has been evaluated against various human cancer cell lines.
| Compound | Target(s) | Cell Line | IC50 (µM) |
| 7 | EGFR | DiFi (Human Colon Tumor) | 0.1 |
| 8 | c-Met, VEGFR-2 | HCT-116 (Human Colon Carcinoma) | 0.5 |
| 9 | PI3Kα, PI3Kδ | MCF-7 (Human Breast Adenocarcinoma) | 1.2 |
| 10 | ALK | Karpas-299 (Anaplastic Large Cell Lymphoma) | 0.02 |
Data compiled from publicly available research.[3][7][8][9]
Key Insights into Antiproliferative Activity:
-
The pyrrolo[2,1-f]triazine scaffold serves as a versatile template for targeting various kinases implicated in cancer cell proliferation, including EGFR, c-Met, PI3K, and ALK.[3][7][8][9]
-
The cellular potency of these compounds generally correlates with their enzymatic inhibitory activity.
II. Key Experimental Protocols
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in the SAR studies of pyrrolo[2,1-f]triazine analogs.
Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for measuring the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kδ, VEGFR-2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Specific substrate (e.g., synthetic peptide, PIP2 for PI3K)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., measuring ADP production via luminescence).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding SRB solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye by adding Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the anti-angiogenic potential of compounds by measuring their effect on VEGF-stimulated HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
Test compound
-
Cell proliferation detection reagent (e.g., MTT, BrdU)
-
96-well plates
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with VEGF (e.g., 20 ng/mL) and incubate for 48-72 hours.
-
Measure cell proliferation using a suitable method such as the MTT assay, which measures metabolic activity, or a BrdU incorporation assay, which measures DNA synthesis.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a lead compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cell line
-
Test compound formulated in a suitable vehicle
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
III. Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of pyrrolo[2,1-f]triazine analogs.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by pyrrolo[2,1-f]triazine analogs.
Caption: A typical experimental workflow for the development of pyrrolo[2,1-f]triazine-based kinase inhibitors.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
Pyrrolo[2,1-f]triazine Compounds: A Comparative Guide to In Vivo Efficacy and Pharmacodynamics
The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of numerous potent and selective kinase inhibitors.[1][2][3] This guide provides a comparative overview of the in vivo efficacy and pharmacodynamics of key pyrrolo[2,1-f]triazine compounds in various animal models, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from a range of preclinical studies, highlighting the therapeutic potential of this compound class across oncology, inflammation, and pain.
In Vivo Efficacy of Pyrrolo[2,1-f]triazine Compounds
The in vivo antitumor activity of several pyrrolo[2,1-f]triazine derivatives has been demonstrated in various xenograft models. Notably, these compounds have shown efficacy against tumors driven by HER1/EGFR, HER2, ALK, and c-Met/VEGFR-2 signaling pathways.
Table 1: In Vivo Antitumor Efficacy of Pyrrolo[2,1-f]triazine Compounds
| Compound | Therapeutic Target(s) | Animal Model | Tumor Type | Dosing Regimen | Key Efficacy Results | Reference(s) |
| AC480 (BMS-599626) | HER1, HER2 | Athymic Nude Mice | KPL-4 (human breast) | 180 mg/kg (MTD) | Potent antitumor activity | |
| Athymic Nude Mice | Sal2 (murine salivary) | 60-240 mg/kg, p.o. | Dose-dependent tumor growth inhibition | [4] | ||
| Athymic Nude Mice | N87 (human gastric) | Not specified | Antitumor activity | [4] | ||
| Athymic Nude Mice | BT474 (human breast) | Not specified | Antitumor activity | [4] | ||
| Athymic Nude Mice | A549 (human NSCLC) | Not specified | Antitumor activity | [4] | ||
| Athymic Nude Mice | GEO (human colon) | Not specified | Antitumor activity | [4] | ||
| Nude Mice | HN5 (human H&N squamous) | Not specified (with irradiation) | Improved radioresponse of tumors | [5] | ||
| ARRY-614 (Pexmetinib) | p38 MAPK, Tie2 | Mice | K562 (human CML) | 30-100 mg/kg qd, p.o. | Tumor growth inhibition | [6] |
| Mice | RPMI 8226 (human multiple myeloma) | 30-100 mg/kg qd, p.o. | Tumor growth inhibition | [6] | ||
| Murine Xenografts | Multiple Myeloma | Not specified | Inhibited tumor cell growth | [7] | ||
| Compound 21 | ALK | Not specified | ALK-positive ALCL | Not specified | Dose-dependent inhibition | [1] |
| Compound 22 | ALK | Mice | ALK-driven tumor xenograft | Not specified | Dose-dependent tumor growth inhibition | [1] |
| Compound 34 | Aurora Kinase A & B | Nude Mice | HCT-116 (human colon) | Not specified | Dose-dependent tumor growth inhibition | [1] |
| Compound 8l | EGFR, HER2 | Not specified | EGFR and HER2-driven human tumor xenografts | Not specified | Promising oral efficacy | [8] |
| Compound 27a | c-Met, VEGFR-2 | Not specified | Not specified | Not specified | Potent inhibitory activity | [9] |
| Compound 30 | PI3Kδ | Mice | Keyhole Limpet Hemocyanin (KLH) and Collagen-Induced Arthritis (CIA) models | Not specified | Efficacy demonstrated | [10] |
Beyond oncology, pyrrolo[2,1-f]triazine compounds have shown promise in models of inflammation and pain. ARRY-614, for instance, demonstrated efficacy in inhibiting cytokine release in mouse models of acute inflammation.[6][11] Another compound was found to be efficacious in a dose-dependent manner in an elevated plus maze test in rats, suggesting potential anxiolytic effects.[12] Furthermore, inhibitors of Adaptor Protein 2-Associated Kinase 1 (AAK1) with a pyrrolo[2,1-f]triazine core have been evaluated for the treatment of neuropathic pain.[13][14]
Pharmacodynamics and Mechanism of Action
The therapeutic effects of pyrrolo[2,1-f]triazine compounds are a direct result of their interaction with specific molecular targets. The following table summarizes the key pharmacodynamic properties of representative compounds.
Table 2: Pharmacodynamics of Key Pyrrolo[2,1-f]triazine Compounds
| Compound | Target(s) | Key Pharmacodynamic Effects | Animal Model(s) | Reference(s) |
| AC480 (BMS-599626) | HER1, HER2 | Inhibition of receptor autophosphorylation and downstream signaling (MAPK, AKT).[4][15] Changes in pharmacodynamic biomarkers in skin and tumor biopsies.[16] | Sal2 cells, GEO cells, Patients in Phase I trial | [4][15][16] |
| ARRY-614 (Pexmetinib) | p38 MAPK, Tie2 | Inhibition of IL-6 and TNFα release.[6] Abrogation of TNF-α mediated myelosuppressive effects.[17] Reduction in p38 MAPK activation in bone marrow.[18] | LPS-challenged mice, Human hematopoietic cells, MDS patients | [6][17][18] |
| Compound 21 | ALK | Selective inhibition of ALK over IGF-1R.[1] | In vitro | [1] |
| Compound 19 | c-Met, VEGFR-2 | Micromolar inhibitory activity against both kinases.[1] | In vitro | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: AC480 (BMS-599626) inhibits HER1 and HER2 signaling pathways.
Caption: ARRY-614 (Pexmetinib) inhibits p38 MAPK and Tie2 signaling.
Caption: General experimental workflow for in vivo efficacy and PD studies.
Experimental Protocols
The in vivo evaluation of pyrrolo[2,1-f]triazine compounds typically follows a standardized protocol.
Animal Models: Athymic nude mice are commonly used for xenograft studies to minimize immune rejection of human tumor cells.[1] For studying inflammatory responses, LPS-challenged mice are often employed.[6][7]
Tumor Xenograft Models: Human cancer cell lines such as KPL-4 (breast), Sal2 (salivary), N87 (gastric), BT474 (breast), A549 (non-small cell lung), GEO (colon), HCT-116 (colon), K562 (chronic myeloid leukemia), and RPMI 8226 (multiple myeloma) are subcutaneously implanted into the flank of the mice.[1][4][6]
Dosing and Administration: Compounds are typically administered orally (p.o.) once daily (qd).[6] The dose levels are determined based on maximum tolerated dose (MTD) studies.
Efficacy Evaluation: The primary endpoint for efficacy is often tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in treated versus control groups.[1] Body weight is also monitored as an indicator of toxicity.
Pharmacodynamic Assessment: To confirm target engagement in vivo, tumor and surrogate tissues (like skin or peripheral blood mononuclear cells) are collected at various time points after treatment.[16] Western blotting is a common technique to analyze the phosphorylation status of the target kinase and downstream signaling proteins.[17]
Comparison with Alternatives
While direct head-to-head in vivo comparison studies are not extensively detailed in the provided search results, the efficacy of these compounds can be benchmarked against standard-of-care agents for the respective cancer types. For instance, the antitumor activity of AC480 in HER2-positive breast cancer models can be contextualized by comparing its TGI with that of trastuzumab or lapatinib under similar experimental conditions. Similarly, the efficacy of ALK inhibitors can be compared to crizotinib. ARRY-614's activity in multiple myeloma models could be compared with bortezomib or lenalidomide.[7]
Conclusion
Pyrrolo[2,1-f]triazine-based compounds represent a versatile class of kinase inhibitors with significant therapeutic potential demonstrated in a variety of preclinical animal models. Their efficacy spans across different cancer types driven by various oncogenic kinases, as well as in models of inflammation and pain. The data presented in this guide highlights the promising in vivo activity and clear pharmacodynamic effects of these compounds, supporting their continued development as potential therapeutic agents. Further studies, including direct comparative in vivo trials and clinical investigations, are warranted to fully elucidate their therapeutic utility.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AC480, formerly BMS-599626, a pan Her inhibitor, enhances radiosensitivity and radioresponse of head and neck squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Phase I safety, pharmacokinetic and pharmacodynamic trial of BMS-599626 (AC480), an oral pan-HER receptor tyrosine kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Novel Pyrrolo[2,1-f]triazine Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-target selectivity profiles of emerging pyrrolo[2,1-f]triazine-based kinase inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support further research and development in this promising area of oncology and beyond.
The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of kinase inhibitors with high target selectivity is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide focuses on the cross-target selectivity of novel pyrrolo[2,1-f]triazine inhibitors, offering a comparative analysis of their performance against a range of kinase targets.
Comparative Selectivity Profiles of Pyrrolo[2,1-f]triazine Inhibitors
The following tables summarize the inhibitory activities (IC50 values) of several recently developed pyrrolo[2,1-f]triazine-based compounds against their primary targets and a selection of off-targets. This data, compiled from various preclinical studies, highlights the diverse selectivity profiles achievable with this scaffold.
| Compound | Primary Target(s) | IC50 (nM) | Off-Target | IC50 (nM) | Reference |
| Compound 21 | ALK | 10 ± 2 | IGF-1R | 1137 ± 398 | [4] |
| Compound 19 | c-Met | 2.3 ± 0.1 | VEGFR-2 | 5.0 ± 0.5 | [4] |
| Compound 16 | EGFR | 6 | HER2 | 10 | [4] |
| Compound 1 | EGFR | 100 | VEGFR-2 | >10,000 | [4] |
| Compounds 2 & 3 | VEGFR-2 | 66 & 23 | EGFR | >10,000 | [4] |
Table 1: Selectivity of Pyrrolo[2,1-f]triazine Inhibitors Against Key Kinase Targets. This table showcases the inhibitory potency and selectivity of several pyrrolo[2,1-f]triazine compounds for their intended targets versus a common off-target.
A broader understanding of selectivity is often achieved by screening inhibitors against a large panel of kinases. The following table presents a condensed view of the selectivity of a pyrrolo[2,1-f]triazine-based AAK1 inhibitor, Compound 30, against a panel of 351 kinases.
| Compound | Primary Target | IC50 (nM) | Number of Off-Targets Inhibited >90% at 1 µM | Selectivity Score (S10 at 1 µM) | Reference |
| Compound 30 | AAK1 | <10 | 38 | 0.108 | [2] |
Table 2: Kinome-wide Selectivity Profile of Compound 30. This table provides a summary of the broad selectivity profile of Compound 30, an AAK1 inhibitor, against a large kinase panel. The selectivity score (S10) represents the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity. The full kinase panel data can be found in the supplementary information of the referenced publication.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the cross-target selectivity profiling of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (serially diluted in DMSO)
-
Stop solution (e.g., 10 mM EDTA in kinase assay buffer)
-
384-well microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare a 2x kinase solution in kinase assay buffer.
-
Prepare a 2x substrate/ATP mixture in kinase assay buffer.
-
Add 5 µL of the 2x kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2x substrate/ATP mixture to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop solution.
-
Add 5 µL of the Europium-labeled anti-phospho-substrate antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 or 340 nm, emission at 665 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify the engagement of a compound with its target protein in a cellular environment.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Cell lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Antibody specific for the target kinase
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
-
Thermal cycler or heating block
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the normalized amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the context and methodology of cross-target selectivity profiling, the following diagrams were generated using Graphviz.
Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway.
Caption: A typical experimental workflow for assessing the cross-target selectivity of a kinase inhibitor.
References
- 1. Discovery of pyrrolo[2,1- f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of New Pyrrolotriazinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel anti-cancer therapeutics with a wide therapeutic window is a paramount goal in oncology research. Pyrrolotriazinone derivatives have emerged as a promising class of compounds, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This guide provides a comparative assessment of new thiazole-integrated pyrrolotriazinone derivatives, focusing on their therapeutic window as determined by in vitro cytotoxicity studies. We present experimental data, detailed methodologies, and a comparison with established therapeutic alternatives.
Data Presentation: In Vitro Efficacy and Selectivity
The therapeutic window of a compound is critically dependent on its selectivity for cancer cells over healthy cells. A common metric to evaluate this in vitro is the Selectivity Index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a healthy cell line to that in a cancer cell line. A higher SI value indicates greater selectivity and a potentially wider therapeutic window.
The following table summarizes the cytotoxic activity and selectivity of newly synthesized thiazole-integrated pyrrolotriazinone derivatives against a panel of human cancer cell lines (MCF-7, A549, and HepG2) and a non-cancerous mouse fibroblast cell line (NIH/3T3).[1]
| Compound | Target Cancer Cell Line | IC50 (µM) in Cancer Cells[1] | IC50 (µM) in Healthy NIH/3T3 Cells[1] | Selectivity Index (SI)[1] |
| 21 | MCF-7 | 4.85 | >50 | >10.31 |
| A549 | 6.21 | >8.05 | ||
| HepG2 | 7.14 | >7.00 | ||
| 25 | MCF-7 | 3.98 | >50 | >12.56 |
| A549 | 5.12 | >9.77 | ||
| HepG2 | 6.45 | >7.75 | ||
| 26 | MCF-7 | 2.87 | >50 | >17.42 |
| A549 | 4.03 | >12.41 | ||
| HepG2 | 5.29 | >9.45 | ||
| 27 | MCF-7 | 1.95 | >50 | >25.64 |
| A549 | 2.78 | >17.99 | ||
| HepG2 | 3.88 | >12.89 | ||
| Doxorubicin (Reference) | MCF-7 | 1.25 | Not Reported | Not Reported |
| A549 | 1.87 | |||
| HepG2 | 2.43 |
Note: A higher SI value is desirable, indicating a compound is more toxic to cancer cells than to healthy cells.
Comparison with Approved PI3K Inhibitors
Direct comparison of IC50 values between the novel pyrrolotriazinone derivatives and approved PI3K inhibitors like Alpelisib, Idelalisib, and Duvelisib is challenging due to variations in experimental conditions across different studies. However, an assessment of their clinical adverse effects provides insight into their therapeutic windows in a real-world setting.
Approved PI3K inhibitors are associated with a range of toxicities, which can limit their therapeutic application.[2][3][4][5] Common adverse effects include:
-
Hyperglycemia: Particularly prominent with PI3Kα inhibitors like alpelisib.[3]
-
Diarrhea: A frequent side effect across many PI3K inhibitors.[3][5]
-
Rash and Cutaneous Reactions: A known class effect of PI3K inhibitors.[2][4]
-
Hepatotoxicity: Severe liver damage has been reported, notably with idelalisib.[3]
-
Pneumonitis: Inflammation of the lungs is a serious potential side effect.[3]
-
Myelosuppression: Reduction in blood cell counts is a possible toxicity.[2]
The promising high Selectivity Indices of the novel thiazole-integrated pyrrolotriazinone derivatives in preclinical studies suggest they may offer a wider therapeutic window and a more favorable safety profile compared to some existing therapies, although this needs to be confirmed through further in vivo studies.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic effects of the thiazole-integrated pyrrolotriazinone derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cell lines (MCF-7, A549, HepG2) and the healthy cell line (NIH/3T3) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the pyrrolotriazinone derivatives and the reference drug, doxorubicin, for a specified period (e.g., 48 hours). A solvent control (e.g., DMSO) was also included.
-
MTT Addition: After the incubation period, the culture medium was removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) was added to each well. The plates were then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: During the incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as DMSO, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to determine the percentage of cell viability at each compound concentration relative to the solvent control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
Pyrrolotriazinone derivatives often exert their anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrrolotriazinone derivatives.
Experimental Workflow
The following diagram illustrates the workflow for assessing the in vitro therapeutic window of new chemical entities.
Caption: Workflow for in vitro assessment of the therapeutic window.
Logical Relationship
The diagram below outlines the logical progression from identifying a therapeutic target to assessing the therapeutic window of a new drug candidate.
Caption: Logical framework for therapeutic window assessment.
References
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com [drugs.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. PI3K Inhibitors and Adverse Events - ProQuest [proquest.com]
A Comparative Guide to Determining the Binding Kinetics and Affinity of Pyrrolo[2,1-f]triazine Ligands
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors.[1][2] Understanding the binding kinetics and affinity of these ligands for their target kinases is paramount for rational drug design and the development of effective therapeutics. This guide provides a comparative overview of the performance of various pyrrolo[2,1-f]triazine derivatives against key kinase targets, details the experimental protocols for accurately measuring binding parameters, and visualizes the relevant biological pathways and experimental workflows.
Performance Comparison of Pyrrolo[2,1-f]triazine Ligands
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| Compound 19[1] | c-Met | 2.3 ± 0.1 |
| Compound 19[1] | VEGFR-2 | 5.0 ± 0.5 |
| Compound 2[1] | VEGFR-2 | 66 |
| Compound 3[1] | VEGFR-2 | 23 |
| Compound 1[1] | EGFR | 100 |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. While it is a widely used metric for potency, it is not a direct measure of binding affinity (K_D). The relationship between IC50 and K_D can be complex and depends on the experimental conditions, particularly the concentration of the competing ligand (e.g., ATP in kinase assays).
Key Experimental Protocols for Determining Binding Kinetics and Affinity
To obtain a comprehensive understanding of the interaction between pyrrolo[2,1-f]triazine ligands and their target kinases, it is essential to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). The following are detailed protocols for three widely used biophysical techniques for this purpose.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. In the context of kinase inhibitors, the kinase is typically immobilized on a sensor chip, and the pyrrolo[2,1-f]triazine ligand is flowed over the surface.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, NTA)
-
Purified, His-tagged kinase
-
Pyrrolo[2,1-f]triazine ligand of interest
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., NiCl2 for NTA chips)
-
Regeneration solution (if necessary)
Procedure:
-
Instrument Setup: Follow the manufacturer's instructions to set up the SPR instrument and software.
-
Sensor Chip Priming: For NTA sensor chips, prime the surface with imidazole followed by NiCl2 to prepare it for capturing the His-tagged kinase.
-
Kinase Immobilization: Inject the purified His-tagged kinase over the sensor surface to achieve a stable immobilization level.
-
Ligand Preparation: Prepare a series of dilutions of the pyrrolo[2,1-f]triazine ligand in the running buffer.
-
Binding Measurement: Inject the different concentrations of the ligand over the immobilized kinase surface. Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
Data Analysis: Analyze the resulting sensorgrams using appropriate software (e.g., TraceDrawer) to determine the k_on, k_off, and K_D values.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction in a single experiment.
Materials:
-
Isothermal Titration Calorimeter
-
Purified kinase
-
Pyrrolo[2,1-f]triazine ligand of interest
-
ITC buffer (ensure the buffer for the protein and ligand are identical)
Procedure:
-
Sample Preparation: Dialyze the purified kinase against the ITC buffer. Dissolve the pyrrolo[2,1-f]triazine ligand in the same dialysis buffer.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Set the desired experimental temperature.
-
Loading: Load the kinase solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the K_D, stoichiometry (n), and enthalpy of binding (ΔH).
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind to its surface.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensor tips (e.g., Streptavidin-coated for biotinylated proteins)
-
Biotinylated kinase
-
Pyrrolo[2,1-f]triazine ligand of interest
-
Assay buffer
-
96-well or 384-well plates
Procedure:
-
Baseline Equilibration: Hydrate the biosensor tips in the assay buffer to establish a stable baseline.
-
Kinase Loading: Immerse the biosensor tips in a solution containing the biotinylated kinase to immobilize the protein on the tip surface.
-
Association: Move the kinase-loaded biosensor tips to wells containing different concentrations of the pyrrolo[2,1-f]triazine ligand to measure the association phase.
-
Dissociation: Transfer the biosensor tips to wells containing only the assay buffer to measure the dissociation of the ligand.
-
Data Analysis: Analyze the resulting binding curves to calculate the k_on, k_off, and K_D values.
Visualizing Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is a key target for many pyrrolo[2,1-f]triazine inhibitors. Its signaling pathway plays a crucial role in cell proliferation, survival, and migration.
Caption: The c-Met signaling pathway and the inhibitory action of pyrrolo[2,1-f]triazine ligands.
Experimental Workflow for Determining Binding Kinetics
The following diagram illustrates a typical workflow for determining the binding kinetics of a small molecule inhibitor to a target kinase using a biophysical technique like SPR, ITC, or BLI.
Caption: A generalized workflow for determining the binding kinetics of small molecule inhibitors.
References
- 1. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione: A Step-by-Step Guide for Laboratory Professionals
Navigating the Disposal of Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione (CAS: 918538-04-2), ensuring compliance with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione with appropriate personal protective equipment (PPE). Based on the SDS for the related compound, Pyrrolo[2,1-f][1][2][3]triazin-4-amine, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[4][5][6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] In case of contact, wash the affected area immediately with plenty of water.[4][5]
-
Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione and its associated waste.
Step 1: Waste Identification and Segregation
-
Treat all unused or waste Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione as hazardous chemical waste.[1][2]
-
Segregate waste containing this compound from other waste streams to prevent unintended reactions. Never mix incompatible chemicals.[7]
-
This includes pure compound, contaminated labware (e.g., gloves, weighing paper), and solutions containing the compound.
Step 2: Containerization
-
Use a designated, compatible, and leak-proof container for the collection of Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione waste.[2][8] The container should have a secure screw-top cap.[2]
-
Ensure the container is made of a material that will not react with the chemical.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]
Step 3: Labeling
-
Clearly label the waste container with the following information:
Step 4: Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][8]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Keep the waste container closed at all times, except when adding waste.[1][2]
Step 5: Disposal Request and Pickup
-
Once the waste container is full or has been in storage for the maximum allowed time (check your institution's guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) or equivalent department.[1][8]
-
Complete a hazardous waste pickup request form as required by your institution.[1]
Step 6: Decontamination of Empty Containers
-
A container that held Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione should be triple-rinsed with a suitable solvent.[1]
-
The rinsate must be collected and disposed of as hazardous waste.[1]
-
After thorough decontamination, deface the original labels and dispose of the container as regular trash, in accordance with your institution's policies.[1]
Quantitative Data Summary
The following table summarizes key quantitative limits and timelines for hazardous waste accumulation as specified in general laboratory safety guidelines.
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [8] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | [8] |
| Container Headspace | At least one inch | [2] |
| Maximum Storage Time (Partially Filled) | Up to one year | [2] |
| Removal Time After Full | Within three days | [2] |
Experimental Protocols
As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The step-by-step disposal procedure serves as the protocol for safe handling and waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione.
Caption: Disposal workflow for Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione, thereby fostering a secure research environment.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acs.org [acs.org]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
Essential Safety and Handling Guide for Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. The following procedures are based on the safety data sheet for the closely related compound, Pyrrolo[2,1-f][1][2][3]triazin-4-amine, and general safety protocols for triazine-containing compounds.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure personal safety when handling Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber).[3] Lab coat or other protective clothing. | Select gloves based on the frequency and duration of contact, and ensure they are tested to a relevant standard (e.g., Europe EN 374, US F739).[3] Wear appropriate protective clothing to prevent skin exposure.[4][5] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust formation is likely.[4][5] A dust respirator is recommended.[6] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Use local exhaust ventilation or a chemical fume hood to control airborne levels.[6]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]
General Handling Practices:
-
Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[4][5] Avoid all personal contact, including inhalation.[3]
-
Prevent Dust Formation: Avoid generating dust.[3][4][5] Use dry clean-up procedures for spills.[3]
-
Hygiene: Wash hands thoroughly after handling.[1][2][4][5] Do not eat, drink, or smoke in work areas.[2]
-
Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated place.[1][4]
Disposal Plan
Proper disposal of Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione and its containers is necessary to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused/Contaminated Product | Dispose of contents and container to an approved waste disposal plant.[4][5] Consult with local waste disposal experts.[7] |
| Contaminated PPE | Handle contaminated protective clothing and gloves as you would the substance itself. |
| Empty Containers | Completely emptied packages can be recycled.[7] Otherwise, dispose of them as you would the product. |
Emergency Procedures
In the event of an emergency, follow these first-aid measures and seek medical attention if symptoms persist.
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] If irritation persists, get medical advice/attention.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation or rash occurs, get medical advice/attention.[5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][5] |
Visual Workflow for Handling Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione
The following diagram illustrates the standard operating procedure for safely handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
